1-Cyclohexylpiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSKLTAHHALFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186839 | |
| Record name | Piperidine, 1-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3319-01-5 | |
| Record name | Cyclohexylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3319-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003319015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexylpiperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidine, 1-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclohexylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Cyclohexylpiperidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB3LR8GN9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Cyclohexylpiperidine: Pathways and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-cyclohexylpiperidine, a versatile intermediate in the development of pharmaceuticals and other bioactive molecules.[1] The document details the core reaction mechanisms, offers structured quantitative data for comparative analysis, and provides detailed experimental protocols for key methodologies.
Introduction
This compound is a disubstituted amine featuring a cyclohexane ring attached to a piperidine moiety at the nitrogen atom. Its structural motif is a key component in a variety of biologically active compounds, including analgesics and antidepressants.[1] A thorough understanding of its synthesis is crucial for researchers and professionals involved in medicinal chemistry and drug development. This guide focuses on the two most prevalent and practical synthetic routes: Reductive Amination of Cyclohexanone with Piperidine and N-Alkylation of Piperidine with a Cyclohexyl Halide.
Core Synthesis Pathways
The synthesis of this compound is primarily achieved through two distinct and effective chemical transformations. Each pathway offers unique advantages and considerations in terms of starting materials, reaction conditions, and overall yield.
Reductive Amination of Cyclohexanone with Piperidine
Reductive amination is a widely employed and efficient method for the synthesis of this compound. This one-pot reaction involves the formation of an intermediate, either an enamine or an iminium ion, from the reaction of cyclohexanone and piperidine, which is then reduced in situ to the final product.[2]
Reaction Mechanism:
The reaction proceeds in two main stages:
-
Nucleophilic Attack and Dehydration: The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This is often catalyzed by an acid. The initial adduct then undergoes dehydration to form an enamine intermediate.[3]
-
Reduction: The enamine intermediate is subsequently reduced to form the stable tertiary amine, this compound. This reduction can be achieved using various reducing agents, including catalytic hydrogenation (e.g., with H₂ gas and a metal catalyst like Pt or Pd) or hydride reagents.[2][4]
Quantitative Data:
| Catalyst | Reductant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pt NPs on Charcoal | H₂ (9 bar) | Methanol | 25 | 2 | High | [2] |
| Rh/SiO₂ | H₂ (2 bar) | Cyclohexane | 100 | 5 | ~83 | [5] |
| 2 wt.% Ni-Rh/SiO₂ | H₂ (2 bar) | Cyclohexane | 100 | 5 | ~96 | [5] |
Experimental Protocol: Catalytic Hydrogenation
-
To a high-pressure reactor, add cyclohexanone (1 mmol) and the desired catalyst (e.g., 0.02 g of Pt NPs on charcoal).[4]
-
Add the solvent (3 mL, e.g., methanol) and piperidine (1.1 mmol).[4]
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 9 bar).[4]
-
Stir the reaction mixture at the specified temperature (e.g., 25°C) for the required duration (e.g., 2 hours).[4]
-
After the reaction is complete, cool the reactor, carefully release the pressure, and filter the catalyst.
-
The filtrate is then concentrated under reduced pressure, and the crude product is purified by a suitable method like distillation or chromatography to yield this compound.
N-Alkylation of Piperidine with a Cyclohexyl Halide
The N-alkylation of piperidine with a cyclohexyl halide is a classical and straightforward approach for synthesizing this compound. This method involves a nucleophilic substitution reaction where piperidine displaces the halide from the cyclohexyl ring.
Reaction Mechanism:
This reaction follows a typical SN2 mechanism. The nitrogen atom of piperidine, with its lone pair of electrons, acts as a nucleophile and attacks the carbon atom bonded to the halogen in the cyclohexyl halide. The halide ion is displaced as a leaving group. The presence of a base is often required to neutralize the hydrogen halide formed during the reaction, which would otherwise protonate the piperidine, rendering it non-nucleophilic.[6][7]
Quantitative Data:
| Cyclohexyl Halide | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Cyclohexyl Bromide | K₂CO₃ | Acetonitrile | Reflux | Several hours | Moderate to Good | [7] |
| Cyclohexyl Iodide | DIPEA | DMF | Room Temp to 70°C | 1-24 hours | Moderate to Good | [6][7] |
| Cyclohexyl Halide | Inorganic Base | Organic Solvent | Reflux | - | - | [8] |
Experimental Protocol: N-Alkylation
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 eq.) in an anhydrous solvent such as acetonitrile or DMF.[6]
-
Add a suitable base (1.5-2.0 eq.), for instance, finely powdered and dry potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).[6]
-
Slowly add the cyclohexyl halide (1.1 eq., e.g., cyclohexyl bromide or iodide) to the stirred mixture.[7] To minimize the formation of quaternary ammonium salts, the alkylating agent can be added slowly over several hours using a syringe pump.[6][7]
-
The reaction mixture is then stirred at the appropriate temperature (ranging from room temperature to reflux) and monitored for completion using TLC or LC-MS.[6]
-
Upon completion, the reaction is quenched, typically with water or a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).[6]
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified, for example, by column chromatography or distillation, to obtain pure this compound.
Logical Workflow for Synthesis Route Selection
The choice between reductive amination and N-alkylation depends on several factors, including the availability of starting materials, desired reaction conditions, and scalability.
Conclusion
The synthesis of this compound can be effectively achieved through either reductive amination of cyclohexanone with piperidine or N-alkylation of piperidine with a cyclohexyl halide. Reductive amination offers a one-pot approach that can be performed under mild conditions with high atom economy, especially when employing catalytic hydrogenation. N-alkylation, on the other hand, is a classic and reliable method, though it may require careful control to avoid side reactions. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and available equipment. This guide provides the foundational knowledge for making an informed decision and for the successful synthesis of this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
An In-Depth Technical Guide on the Physicochemical Properties of N-Cyclohexylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-cyclohexylpiperidine. The information herein is intended to support research and development activities by offering detailed data, experimental protocols, and visual representations of key concepts and workflows.
Core Physicochemical Properties
N-cyclohexylpiperidine, a member of the piperidine chemical class, possesses a unique set of properties that make it a significant intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).[1][2][3] Its molecular structure consists of a piperidine ring bonded to a cyclohexyl group at the nitrogen atom.
A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₁N | [1][4][5][6][7][8][9][10] |
| Molecular Weight | 167.29 g/mol | [1][4][5][6][7][8] |
| Melting Point | 73-74 °C | [4][5][6][11] |
| Boiling Point | 231-234 °C (at 760 Torr) 110-111 °C (at 12 Torr) | [4][5][8] |
| Density | 0.914 g/cm³ 0.9135 g/cm³ (at 15.5 °C) | [4][5][8] |
| Water Solubility | Immiscible | [11] |
| pKa (Predicted) | 10.07 ± 0.20 | [11] |
| logP (Octanol/Water Partition Coefficient) | 3.10 | [12] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research. The following sections outline standard experimental protocols that can be applied to N-cyclohexylpiperidine.
The pKa, or acid dissociation constant, is a critical parameter for understanding the ionization state of a molecule at different pH levels. Potentiometric titration is a widely used and reliable method for its determination.[13]
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is measured as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of N-cyclohexylpiperidine (e.g., 1 mM) in a suitable solvent system (e.g., water or a water-cosolvent mixture).
-
Prepare standardized titrant solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[14]
-
Prepare a solution to maintain constant ionic strength, such as 0.15 M KCl.[14]
-
-
Instrumentation and Calibration:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate measurements.[14]
-
-
Titration Procedure:
-
Place a known volume of the N-cyclohexylpiperidine solution into a reaction vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
To ensure an inert atmosphere, purge the solution with nitrogen gas before and during the titration.[14]
-
For a basic compound like N-cyclohexylpiperidine, first, acidify the solution with 0.1 M HCl to a pH of approximately 1.8-2.0.
-
Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.
-
Record the pH reading after each addition, allowing the reading to stabilize (e.g., drift of less than 0.01 pH units per minute).[14]
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
The inflection point of the sigmoid curve corresponds to the equivalence point. The pKa is determined from the pH at the half-equivalence point.[13]
-
References
- 1. 1-Cyclohexylpiperidine | C11H21N | CID 18724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound CAS#: 3319-01-5 [amp.chemicalbook.com]
- 6. This compound | 3319-01-5 [amp.chemicalbook.com]
- 7. Piperidine, 1-cyclohexyl- [webbook.nist.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Piperidine, 1-cyclohexyl- [webbook.nist.gov]
- 10. Piperidine, 1-cyclohexyl- [webbook.nist.gov]
- 11. This compound CAS#: 3319-01-5 [m.chemicalbook.com]
- 12. Piperidine, 1-cyclohexyl- | SIELC Technologies [sielc.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
An In-depth Technical Guide to the Spectral Data of 1-Cyclohexylpiperidine (CAS 3319-01-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the compound 1-Cyclohexylpiperidine (CAS 3319-01-5). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis by presenting detailed spectral information, experimental methodologies, and a workflow for spectral data analysis.
Introduction to this compound
This compound is a saturated heterocyclic compound with the molecular formula C₁₁H₂₁N.[1] It consists of a piperidine ring bonded to a cyclohexyl group via the nitrogen atom. Understanding its spectral characteristics is crucial for its identification, characterization, and quality control in various research and development applications.
Spectral Data Summary
The following sections present the key spectral data for this compound in a structured tabular format for ease of reference and comparison.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2.40 - 2.80 | m | 4H | Piperidine-Hα |
| 2.10 - 2.40 | m | 1H | Cyclohexyl-H1 |
| 1.00 - 1.90 | m | 16H | Piperidine-Hβ,γ & Cyclohexyl-H2,3,4,5,6 |
Data sourced from the Spectral Database for Organic Compounds (SDBS). Please note that spectral details may vary slightly based on the solvent and instrument used.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| 64.1 | Cyclohexyl-C1 |
| 52.0 | Piperidine-Cα |
| 31.8 | Cyclohexyl-C2,6 |
| 26.8 | Cyclohexyl-C4 |
| 26.4 | Piperidine-Cβ |
| 25.1 | Piperidine-Cγ |
| 25.0 | Cyclohexyl-C3,5 |
Data sourced from the Spectral Database for Organic Compounds (SDBS). Please note that spectral details may vary slightly based on the solvent and instrument used.
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2925 | Strong | C-H stretch (aliphatic) |
| 2851 | Strong | C-H stretch (aliphatic) |
| 1448 | Medium | C-H bend (scissoring) |
| 1106 | Medium | C-N stretch |
Data sourced from the Spectral Database for Organic Compounds (SDBS). The spectrum was acquired from a liquid film.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which aids in determining the molecular weight and structure. The data presented here is from electron ionization (EI) mass spectrometry.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 167 | 30 | [M]⁺ (Molecular Ion) |
| 166 | 25 | [M-H]⁺ |
| 124 | 100 | [M-C₃H₇]⁺ (Base Peak) |
| 98 | 65 | [C₆H₁₂N]⁺ |
| 84 | 50 | [C₅H₁₀N]⁺ |
| 55 | 40 | [C₄H₇]⁺ |
Data sourced from the NIST WebBook.[1]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the instrument and sample being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for either ¹H or ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: For a standard ¹H spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is commonly used in ¹³C NMR to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Liquid Film Method
-
Sample Preparation: A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.
-
Background Spectrum: A background spectrum of the clean, empty salt plates is recorded. This is used to subtract the absorbance of the plates and the atmosphere from the sample spectrum.
-
Sample Spectrum: The salt plates with the sample are placed in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: The infrared spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorbance at different wavenumbers. Typically, multiple scans are averaged to improve the signal-to-noise ratio. The background spectrum is then automatically subtracted from the sample spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph. The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Workflow for Spectral Data Acquisition and Analysis
The following diagram illustrates the general workflow from sample preparation to the final interpretation of spectral data.
Caption: Workflow for spectral data acquisition and analysis.
This guide provides a foundational understanding of the key spectral characteristics of this compound. For more detailed analysis and interpretation, it is recommended to consult specialized literature and spectral databases.
References
Solubility of 1-Cyclohexylpiperidine in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-cyclohexylpiperidine, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on the predicted solubility based on the physicochemical properties of the molecule and the known behavior of its parent compound, piperidine. Furthermore, this guide presents a detailed experimental protocol for the accurate determination of this compound's solubility in various organic solvents, enabling researchers to generate reliable data tailored to their specific applications.
Introduction
This compound (CAS No. 3319-01-5) is a tertiary amine with a molecular formula of C₁₁H₂₁N.[1][2][3] Its structure, featuring a polar piperidine ring and a nonpolar cyclohexyl group, dictates its solubility in different solvent systems. A thorough understanding of its solubility is critical for various applications, including reaction optimization, purification processes, formulation development, and drug delivery systems. This guide aims to provide a foundational understanding of its expected solubility and a practical framework for its empirical determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₁N |
| Molecular Weight | 167.29 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 231-234 °C[4] |
| Density | 0.914 g/cm³[4] |
| pKa (Predicted) | 10.07 ± 0.20[4] |
| logP (Octanol/Water) | 2.805 (Crippen Calculated Property)[5] |
| Water Solubility | Immiscible[4] |
Predicted Solubility Profile
While specific quantitative data for this compound is scarce, a qualitative solubility profile can be predicted based on the principle of "like dissolves like" and by comparing it to its parent compound, piperidine. Piperidine is miscible with water and soluble in a wide range of organic solvents, including alcohols, ethers, and chloroform; however, its solubility is limited in nonpolar solvents like hexane.[6][7]
Given that this compound possesses a large, nonpolar cyclohexyl group, its water solubility is expected to be significantly lower than that of piperidine, which is consistent with reports of it being immiscible with water.[4] Conversely, the presence of the nonpolar substituent should enhance its solubility in nonpolar organic solvents.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol, Isopropanol | High to Miscible | The nitrogen atom can act as a hydrogen bond acceptor. |
| Aprotic Polar | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High | Favorable dipole-dipole interactions are expected. |
| Nonpolar Aromatic | Toluene, Benzene | High to Miscible | The nonpolar cyclohexyl group and the overall molecular structure suggest good compatibility. |
| Nonpolar Aliphatic | Hexane, Cyclohexane, Heptane | Moderate to High | The significant nonpolar character should promote solubility in these solvents. |
| Chlorinated | Dichloromethane, Chloroform | High | Piperidine exhibits high solubility in these solvents. |
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental procedure is essential. The following protocol is based on the well-established shake-flask method, which is considered the gold standard for determining equilibrium solubility.[8]
Materials and Equipment
-
This compound (purity ≥98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with tight-fitting caps (e.g., 4 mL glass vials)
-
Constant temperature shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC).
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The goal is to have a visible excess of the liquid amine after equilibration.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 4 hours to allow for the separation of the two phases (the saturated solvent phase and the excess this compound).
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a syringe.
-
Immediately filter the aliquot through a chemically compatible syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.
-
Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated GC-FID or other suitable analytical method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the determined concentration and the dilution factor.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Signaling Pathways and Logical Relationships
While signaling pathways are not directly applicable to the topic of solubility, a logical diagram illustrating the factors influencing the solubility of this compound can be constructed.
Caption: Factors influencing the solubility of this compound.
Conclusion
References
- 1. This compound | C11H21N | CID 18724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine, 1-cyclohexyl- [webbook.nist.gov]
- 3. Piperidine, 1-cyclohexyl- [webbook.nist.gov]
- 4. This compound CAS#: 3319-01-5 [m.chemicalbook.com]
- 5. Piperidine, 1-cyclohexyl- (CAS 3319-01-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. sanjaychemindia.com [sanjaychemindia.com]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Cyclohexylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield specific experimental data on the thermal stability and decomposition of 1-Cyclohexylpiperidine. The following guide is based on the analysis of structurally similar compounds and established principles of thermal analysis and organic chemistry. The presented data and decomposition pathways are hypothetical and should be confirmed by experimental analysis.
Introduction
This compound is a saturated heterocyclic amine with applications in pharmaceutical synthesis and as a chemical intermediate. Understanding its thermal stability and decomposition profile is critical for ensuring safety, optimizing reaction conditions, and assessing its shelf-life in various formulations. This guide provides a comprehensive overview of the theoretical aspects of its thermal behavior, detailed experimental protocols for its analysis, and a plausible decomposition pathway.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is essential for designing and interpreting thermal analysis experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₁N | --INVALID-LINK-- |
| Molecular Weight | 167.29 g/mol | --INVALID-LINK-- |
| Boiling Point | 231-234 °C | --INVALID-LINK-- |
| Density | 0.914 g/mL | --INVALID-LINK-- |
| Appearance | Colorless to slightly yellow clear liquid | --INVALID-LINK-- |
Hypothetical Thermal Analysis Data
While specific experimental data is unavailable, this section presents hypothetical thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound. These values are extrapolated from the analysis of similar N-alkylated piperidines and cyclic amines and should be considered as estimates.
Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value (Nitrogen Atmosphere) | Value (Oxygen Atmosphere) |
| Onset of Decomposition (T_onset) | 250 - 280 °C | 230 - 260 °C |
| Temperature of Maximum Decomposition Rate (T_peak) | 290 - 320 °C | 270 - 300 °C |
| Residual Mass at 600 °C | < 5% | < 2% |
Table 3: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value |
| Glass Transition Temperature (T_g) | Not expected (crystalline solid at low temperatures) |
| Melting Point (T_m) | Not available (liquid at room temperature) |
| Decomposition Enthalpy (ΔH_d) | -150 to -250 J/g |
Experimental Protocols
To determine the actual thermal stability and decomposition of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature range of this compound by measuring its mass change as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: The analysis should be performed under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air or oxygen at a flow rate of 50 mL/min) to assess the influence of oxygen on decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_peak), and the percentage of residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of this compound, such as melting and decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere (flow rate of 50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., -50 °C).
-
Heat the sample to a temperature beyond its expected decomposition range (e.g., 400 °C) at a constant heating rate of 10 °C/min.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic events. The melting point (T_m) will appear as an endothermic peak, while decomposition is typically an exothermic process. The enthalpy change (ΔH) associated with these transitions can be calculated from the peak areas.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile decomposition products of this compound.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
-
Sample Preparation: A small amount (typically < 1 mg) of this compound is placed in a pyrolysis sample holder.
-
Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 300 °C, 400 °C, and 500 °C) in an inert atmosphere (e.g., helium).
-
GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.
-
MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the chemical structure of the decomposition products by comparison with spectral libraries.
Plausible Decomposition Pathway
The thermal decomposition of N-alkylated cyclic amines can proceed through several pathways. For this compound, a plausible initial step is the homolytic cleavage of the C-N bond between the cyclohexyl and piperidine rings, as this bond is likely the weakest. This would generate a cyclohexyl radical and a piperidinyl radical. These highly reactive species can then undergo a variety of subsequent reactions, including hydrogen abstraction, disproportionation, and fragmentation.
The following Graphviz diagram illustrates a potential decomposition pathway.
Workflow for Thermal Stability Assessment
The following diagram outlines a logical workflow for the comprehensive thermal stability assessment of this compound.
Conclusion
1-Cyclohexylpiperidine as a phencyclidine (PCP) analog
An In-Depth Technical Guide to 1-Cyclohexylpiperidine as a Phencyclidine (PCP) Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chemical compound that shares a core structure with phencyclidine (PCP), a well-known dissociative anesthetic with significant psychoactive effects. As an analog of PCP, this compound is of interest to the scientific community for its potential pharmacological properties, which are presumed to be mediated primarily through the N-methyl-D-aspartate (NMDA) receptor and the dopamine transporter (DAT). This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, pharmacology, and the experimental methodologies used to characterize it and its analogs. Due to the limited availability of specific data for this compound, this guide draws upon data from closely related PCP analogs to provide a predictive framework for its biological activity.
Introduction
Phencyclidine (PCP) and its analogs, a class of arylcyclohexylamines, have a complex pharmacology that has been the subject of extensive research. These compounds are primarily known for their antagonist activity at the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and excitatory neurotransmission in the central nervous system.[1] By blocking the NMDA receptor channel, PCP and its analogs induce a state of dissociative anesthesia, characterized by analgesia, amnesia, and catalepsy. Furthermore, many of these compounds also inhibit the reuptake of dopamine, a key neurotransmitter in the brain's reward pathways, which contributes to their abuse potential.[2]
This compound, lacking the aromatic ring of PCP, represents a structural simplification within this class. Understanding its pharmacological profile is crucial for elucidating the structure-activity relationships (SAR) of NMDA receptor antagonists and dopamine reuptake inhibitors. This guide will delve into the synthetic routes for producing such compounds, their expected pharmacological targets, and the in vitro and in vivo methods used to evaluate their effects.
Synthesis of this compound and Analogs
The synthesis of this compound and other arylcyclohexylamines can be achieved through several established chemical routes. A common method involves the reaction of a cyclohexanone with piperidine to form an enamine, which then reacts with an organometallic reagent.
A representative synthetic scheme for a PCP analog is illustrated below. The synthesis of this compound would follow a similar pathway, likely involving the reaction of cyclohexanone and piperidine followed by reduction.
References
An In-depth Technical Guide on the Mechanism of Action of 1-Cyclohexylpiperidine on NMDA Receptors
Disclaimer: Scientific literature extensively details the mechanism of action of Phencyclidine (PCP) on N-methyl-D-aspartate (NMDA) receptors. 1-Cyclohexylpiperidine is a close structural analog of PCP, lacking the phenyl group. Due to a scarcity of direct research on this compound, this guide infers its mechanism of action based on the well-established pharmacology of PCP and related analogs. This approach is grounded in the principle of structure-activity relationships for this class of compounds.
Executive Summary
This compound is presumed to act as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. Its mechanism of action is analogous to that of Phencyclidine (PCP), involving an open-channel block. This guide provides a comprehensive overview of this mechanism, including the binding site characteristics, the voltage-dependent nature of the antagonism, and the downstream consequences for neuronal signaling. Furthermore, it presents quantitative binding affinity data for PCP and related compounds, details key experimental protocols for studying these interactions, and visualizes the relevant pathways and workflows.
The NMDA Receptor: A Brief Overview
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission in the central nervous system.[1][2] Its activation is unique in that it requires the binding of two agonists: glutamate and a co-agonist, typically glycine or D-serine.[3][4] A key feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential.[2] Depolarization of the postsynaptic membrane is necessary to relieve this block, allowing for the influx of cations, including Na⁺ and a significant amount of Ca²⁺.[2] This influx of Ca²⁺ acts as a second messenger, triggering various intracellular signaling cascades essential for synaptic plasticity, learning, and memory.[2][5]
Mechanism of Action of this compound
Based on the extensive research on its parent compound, Phencyclidine (PCP), this compound is categorized as a non-competitive, uncompetitive, open-channel blocker of the NMDA receptor.[1][6]
3.1 Binding Site and Molecular Interaction
This compound is thought to bind to a specific site located deep within the ion channel pore of the NMDA receptor, known as the "PCP binding site".[1] This site is distinct from the agonist binding sites for glutamate and glycine.[6] The binding of this compound within the channel physically obstructs the passage of ions, thereby preventing the influx of Ca²⁺ and Na⁺ and inhibiting the downstream signaling cascades.[1]
The interaction at the PCP binding site is mediated by non-covalent forces, including hydrophobic interactions and hydrogen bonding.[1] Studies involving site-directed mutagenesis on NMDA receptor subunits have identified key amino acid residues within the M2 transmembrane segment as critical determinants for the binding and blocking action of PCP-like compounds.[7]
3.2 Use- and Voltage-Dependent Antagonism
The antagonism of NMDA receptors by this compound is both use-dependent and voltage-dependent:
-
Use-Dependence: The PCP binding site is only accessible when the NMDA receptor channel is in its open conformation.[6] This means that the receptor must first be activated by the binding of both glutamate and glycine, leading to the opening of the ion channel, before this compound can enter and exert its blocking effect.[6]
-
Voltage-Dependence: Similar to the block by Mg²⁺, the block by PCP and its analogs is more pronounced at negative membrane potentials. Depolarization of the membrane can facilitate the unbinding and expulsion of the blocking molecule from the channel.
Quantitative Data: Binding Affinities
| Compound | Receptor/Site | Kᵢ (nM) | IC₅₀ (µM) | Brain Region | Species | Reference |
| Phencyclidine (PCP) | NMDA Receptor (MK-801 site) | 59 | Rat | [1] | ||
| Phencyclidine (PCP) | NMDA Receptor | 0.23 | Cortex | Rat | [8] | |
| (+)-MK-801 | NMDA Receptor | 0.0071 | Rat | [9] | ||
| Ketamine | NMDA Receptor | 0.3 | Rat | [9] |
Downstream Signaling Consequences
By blocking the influx of Ca²⁺ through the NMDA receptor channel, this compound effectively uncouples the receptor from its downstream signaling pathways. This disruption can have profound effects on neuronal function. The influx of Ca²⁺ through NMDA receptors is a critical trigger for the activation of numerous intracellular signaling cascades, including those involving calmodulin, Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and the Ras-ERK pathway.[5][10] These pathways are integral to the induction of long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms thought to underlie learning and memory.[5] By preventing the initial Ca²⁺ signal, this compound can inhibit these forms of synaptic plasticity.
Key Experimental Protocols
The characterization of compounds like this compound at the NMDA receptor relies on several key experimental techniques.
6.1 Competitive Radioligand Binding Assay
This assay measures the affinity of a test compound by quantifying its ability to displace a known radiolabeled ligand from the receptor. For the PCP site on the NMDA receptor, [³H]MK-801 is a commonly used radioligand.[3][4]
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction containing the NMDA receptors.[11]
-
Wash the membranes by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in the assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[11]
-
-
Binding Assay:
-
In a multi-well plate, combine the prepared membranes, a fixed concentration of the radioligand (e.g., [³H]MK-801), and varying concentrations of the unlabeled test compound (this compound).[11]
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand (e.g., unlabeled PCP or MK-801).[9]
-
Incubate the mixture to allow the binding to reach equilibrium.[11]
-
-
Separation and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.[11]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.[11]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value from this curve, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[12]
-
6.2 Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents flowing through the NMDA receptor channel in response to agonist application and its modulation by antagonists.[13][14]
Methodology:
-
Cell Preparation:
-
Establishing a Whole-Cell Recording:
-
Fabricate a glass micropipette and fill it with an internal solution that mimics the intracellular ionic environment.[13]
-
Under microscopic guidance, approach a cell with the micropipette and form a high-resistance "gigaohm" seal with the cell membrane.[15]
-
Apply gentle suction to rupture the patch of membrane under the pipette tip, establishing electrical and physical access to the cell's interior (whole-cell configuration).[15]
-
-
Data Acquisition:
-
Clamp the cell's membrane potential at a desired holding potential (e.g., -70 mV) using a patch-clamp amplifier.[15]
-
Evoke NMDA receptor-mediated currents by rapidly perfusing the cell with a solution containing glutamate and a co-agonist (glycine or D-serine).[13]
-
Record the baseline current, then co-apply the agonist solution with the test compound (this compound) at various concentrations.[13]
-
To assess voltage-dependency, repeat the current measurements at different holding potentials.[13]
-
-
Data Analysis:
-
Measure the amplitude of the NMDA receptor-mediated current in the absence and presence of the antagonist.
-
Plot the percentage of current inhibition against the antagonist concentration to determine the IC₅₀.
-
Analyze the current-voltage (I-V) relationship to characterize the voltage-dependent nature of the block.[13]
-
Conclusion
The mechanism of action of this compound at the NMDA receptor is best understood through the extensive research conducted on its close analog, Phencyclidine. It acts as a potent non-competitive, open-channel blocker, binding to the PCP site within the ion channel pore in a use- and voltage-dependent manner. This action effectively inhibits the influx of calcium, thereby disrupting downstream signaling pathways crucial for synaptic plasticity. The detailed experimental protocols provided herein offer a robust framework for the further characterization of this compound and other novel NMDA receptor modulators, which is of significant interest to researchers in neuroscience and professionals in drug development.
References
- 1. Phencyclidine - Wikipedia [en.wikipedia.org]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pcp and the NMDA Receptor - David Lynch [grantome.com]
- 8. Glutamate (NMDA) receptor subunit zeta 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
The Neuropharmacological Profile of 1-Cyclohexylpiperidine: An In-depth Technical Guide
Introduction
1-Cyclohexylpiperidine is a synthetic compound belonging to the arylcyclohexylamine class of chemicals. Structurally, it is a close analog of phencyclidine (PCP), a well-known dissociative anesthetic with significant psychoactive effects. Due to this structural similarity, this compound is presumed to share a comparable neuropharmacological profile with PCP, primarily acting as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the neuropharmacology of this compound, with a focus on its receptor binding affinities, mechanisms of action, and the experimental protocols used to elucidate these properties. Given the limited availability of specific data for this compound, data for its close and extensively studied analog, phencyclidine (PCP), is utilized as a proxy throughout this guide. This information is intended for researchers, scientists, and drug development professionals engaged in the study of NMDA receptor modulators and related compounds.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and functional potencies of phencyclidine (PCP) at its key molecular targets. This data is essential for understanding the compound's polypharmacology and for designing further experimental studies.
Table 1: Receptor Binding Affinities of Phencyclidine (PCP)
| Receptor/Transporter | Radioligand | Tissue Source | Kᵢ (nM) | Reference |
| NMDA Receptor (dizocilpine site) | [³H]MK-801 | Rat Cortical Membranes | 59 | [1] |
| Sigma-2 Receptor | [³H]DTG | PC12 Cells | 136 | [1] |
| Dopamine Transporter (DAT) | Not specified | Human | >10,000 | [1] |
| Serotonin Transporter (SERT) | Not specified | Human | 2,234 | [1] |
| Norepinephrine Transporter (NET) | Not specified | Human | >10,000 | [1] |
| Sigma-1 Receptor | Not specified | Human | >10,000 | [1] |
| Opioid Receptors (μ, δ, κ) | Not specified | Human | >10,000 | [1] |
| Dopamine D₂ Receptor | Not specified | Human | >10,000 | [1] |
Table 2: Functional Activity of Phencyclidine (PCP) Analogues
| Assay | Compound | IC₅₀ (nM) | Reference |
| [³H]Dopamine Uptake Inhibition | BTCP | 5 | [2] |
| [³H]Cocaine Binding Displacement | BTCP | 39 | [2] |
Note: BTCP (1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine) is a high-affinity PCP analog for the dopamine transporter.
Mechanism of Action and Signaling Pathways
Primary Mechanism: Non-competitive NMDA Receptor Antagonism
The principal mechanism of action of this compound, like PCP, is the non-competitive antagonism of the NMDA receptor, a subtype of ionotropic glutamate receptor.[1][3] The NMDA receptor plays a critical role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[4] It functions as a ligand-gated ion channel that is permeable to Ca²⁺, Na⁺, and K⁺.[4] For the channel to open, it requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg²⁺) block through depolarization of the postsynaptic membrane.[4]
PCP and its analogs bind to a specific site within the ion channel pore of the NMDA receptor, physically obstructing the flow of ions.[1] This blockade is non-competitive because it does not compete with glutamate or glycine for their binding sites. The binding of PCP-like compounds is use-dependent, meaning the channel must be open for the drug to access its binding site.[1]
The downstream consequences of NMDA receptor blockade are complex and lead to disruptions in normal glutamatergic neurotransmission. This can result in a cascade of effects, including alterations in the release of other neurotransmitters such as dopamine and acetylcholine, and changes in intracellular signaling pathways that are crucial for neuronal function and survival.[5][6]
References
- 1. Phencyclidine - Wikipedia [en.wikipedia.org]
- 2. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketamine - Wikipedia [en.wikipedia.org]
1-Cyclohexylpiperidine: A Technical Examination of its Role as a Dopamine Uptake Inhibitor Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract
1-Cyclohexylpiperidine serves as a foundational chemical scaffold for a range of pharmacologically active molecules, most notably those targeting the dopamine transporter (DAT). While direct quantitative data on the parent compound's affinity and potency as a dopamine uptake inhibitor is sparse in public literature, extensive research on its derivatives, such as the potent inhibitor 1-[1-(2-benzo[b]thiopheneyl)cyclohexyl]piperidine (BTCP), highlights the critical role of the this compound core in achieving high affinity and selectivity for the DAT. This technical guide provides an in-depth analysis of this compound as a structural motif for dopamine uptake inhibitors, summarizing structure-activity relationship (SAR) data from key derivatives. It also details the standard experimental protocols used to characterize these compounds and illustrates the underlying neurobiological pathways and experimental workflows. This document is intended to be a resource for researchers in medicinal chemistry and pharmacology interested in the design and development of novel DAT inhibitors.
Introduction: The this compound Moiety in Dopaminergic Modulation
The dopamine transporter (DAT) is a crucial regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. Inhibition of the DAT can potentiate dopaminergic signaling, a mechanism of action for several therapeutic agents used in the treatment of conditions such as attention-deficit/hyperactivity disorder (ADHD) and depression, as well as for substances of abuse like cocaine.
The this compound structure is a key pharmacophore found in a variety of central nervous system (CNS) active compounds. While the parent compound itself is not a potent dopamine uptake inhibitor, its rigid cyclohexyl ring and basic piperidine nitrogen provide a versatile platform for the synthesis of derivatives with high affinity and selectivity for the DAT. Understanding the pharmacology of these derivatives provides valuable insight into the potential of the this compound scaffold in the design of novel DAT-targeting ligands.
Quantitative Data on Key this compound Derivatives
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | Reference(s) |
| 1-[1-(2-benzo[b]thiopheneyl)cyclohexyl]piperidine (BTCP) | 5 | >10,000 | 39 | [1][2] |
| 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP) | 7.3 | 110 | 2.8 | |
| Phencyclidine (PCP) | >10,000 | >10,000 | >10,000 | [3] |
Structure-Activity Relationships (SAR)
The this compound core is a versatile scaffold for DAT inhibitors. SAR studies of its derivatives reveal key structural features that govern potency and selectivity:
-
Substitution on the Cyclohexyl Ring: The addition of an aromatic group at the 1-position of the cyclohexyl ring is a critical determinant of DAT affinity. For instance, the addition of a phenyl group, as in phencyclidine (PCP), results in a compound with negligible affinity for the DAT[3]. However, the introduction of a benzothienyl group, as in BTCP, leads to a highly potent and selective DAT inhibitor[1][4]. This highlights the importance of the electronic and steric properties of this substituent.
-
The Piperidine Ring: The nitrogen atom of the piperidine ring is essential for activity, likely engaging in an ionic interaction with an acidic residue in the DAT binding pocket. Modifications to the piperidine ring, such as ring expansion or contraction, generally lead to a decrease in potency[1].
-
N-Substituents: The nature of the substituent on the piperidine nitrogen also influences activity. While BTCP itself has an unsubstituted piperidine, studies on related compounds have shown that small alkyl groups can be tolerated, and in some cases, can modulate selectivity[2].
Experimental Protocols
The evaluation of this compound and its derivatives as dopamine uptake inhibitors typically involves two primary in vitro assays: radioligand binding assays and synaptosomal uptake assays.
Radioligand Binding Assay
Objective: To determine the affinity (Ki) of a test compound for the dopamine transporter.
Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand (e.g., [³H]WIN 35,428 or [³H]BTCP) from the dopamine transporter in a preparation of neuronal membranes.
Materials:
-
Membrane preparation from a tissue rich in DAT (e.g., rat striatum) or from cells expressing the recombinant human DAT (hDAT).
-
Radioligand (e.g., [³H]WIN 35,428).
-
Test compound (this compound or derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., a high concentration of a known DAT inhibitor like GBR 12909).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
Dopamine Uptake Assay
Objective: To measure the functional potency (IC50) of a test compound to inhibit dopamine reuptake.
Principle: This assay measures the uptake of radiolabeled dopamine ([³H]DA) into synaptosomes (resealed nerve terminals) or cells expressing the DAT. The ability of a test compound to inhibit this uptake is quantified.
Materials:
-
Synaptosomes prepared from a dopamine-rich brain region (e.g., rat striatum) or cells expressing hDAT.
-
[³H]Dopamine.
-
Test compound (this compound or derivative).
-
Assay buffer (e.g., Krebs-Ringer buffer).
-
Scintillation counter and scintillation fluid.
Methodology:
-
Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.
-
Initiate the uptake by adding a fixed concentration of [³H]dopamine.
-
Allow the uptake to proceed for a defined period at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Lyse the synaptosomes or cells and measure the accumulated radioactivity using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition of [³H]dopamine uptake against the logarithm of the test compound concentration.
Visualizations
Signaling Pathway of Dopamine Reuptake and its Inhibition
Caption: Dopamine reuptake at the synapse and its inhibition.
Experimental Workflow for Characterizing a DAT Inhibitor
Caption: Workflow for characterizing a novel DAT inhibitor.
Conclusion
While this compound itself does not appear to be a potent dopamine uptake inhibitor, it is an undeniably important structural motif in the design of highly potent and selective DAT ligands. The extensive research on its derivatives, particularly BTCP, has provided a deep understanding of the structure-activity relationships governing interactions with the dopamine transporter. For researchers and drug development professionals, the this compound scaffold represents a validated starting point for the rational design of novel therapeutics targeting the dopaminergic system. Future work in this area may focus on further refining the substitutions on the cyclohexyl and piperidine rings to optimize pharmacokinetic and pharmacodynamic properties, potentially leading to the development of new treatments for a range of neurological and psychiatric disorders.
References
- 1. Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phencyclidine - Wikipedia [en.wikipedia.org]
- 4. 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vivo. Identification and quantification of BTCP primary metabolites in mice plasma, urine, and brain and their affinity for the neuronal dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of N-Cyclohexylpiperidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-cyclohexylpiperidine and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of their engagement with key biological targets, focusing on their roles as N-methyl-D-aspartate (NMDA) receptor antagonists, dopamine transporter (DAT) inhibitors, and agents with anti-inflammatory and antitrypanosomal properties. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows.
Quantitative Biological Activity Data
The following tables summarize the inhibitory and binding affinities of various N-cyclohexylpiperidine derivatives at their primary biological targets.
Table 1: NMDA Receptor Binding Affinity of N-Cyclohexylpiperidine Derivatives
| Compound | Radioligand | Preparation | Kᵢ (nM) | Reference |
| Phencyclidine (PCP) | [³H]-MK-801 | Rat Forebrain | 59 | [1] |
| Tenocyclidine (TCP) | [³H]-TCP | Rat Forebrain Membranes | - | [2][3] |
| 3-HO-PCP | [³H]-TCP | HEK-293 cells (GluN2B) | 164 | [4] |
| 4'-F-PCP | [³H]-TCP | HEK-293 cells (GluN2B) | 127.7 | [4] |
| 3-MeO-PCMo | [³H]-TCP | HEK-293 cells (GluN2B) | 81.4 | [4] |
Note: Kᵢ represents the inhibitor binding constant. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Dopamine Transporter (DAT) Inhibition by N-Cyclohexylpiperidine Derivatives
| Compound | Radioligand | Preparation | IC₅₀ (nM) | Reference |
| 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) | [³H]BTCP | - | 7.1 | [5] |
| Nomifensine | [³H]BTCP | - | 15 | [5] |
| GBR 12909 | [³H]BTCP | - | 5 | [5] |
| Dopamine | [³H]BTCP | - | 10000 | [5] |
Note: IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
NMDA Receptor Binding Assay
This protocol is adapted from studies using [³H]-TCP to label the NMDA receptor ion channel.[2][6][7]
Objective: To determine the binding affinity of N-cyclohexylpiperidine derivatives for the NMDA receptor.
Materials:
-
Rat forebrain tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]-TCP (radioligand)
-
Unlabeled test compounds (N-cyclohexylpiperidine derivatives)
-
Non-specific binding control (e.g., high concentration of unlabeled PCP or MK-801)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat forebrain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a known volume of assay buffer.
-
-
Binding Assay:
-
In triplicate, incubate the membrane preparation with a fixed concentration of [³H]-TCP and varying concentrations of the unlabeled test compound.
-
For total binding, incubate membranes with [³H]-TCP only.
-
For non-specific binding, incubate membranes with [³H]-TCP in the presence of a high concentration of an unlabeled NMDA receptor ligand.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters several times with ice-cold buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Dopamine Transporter (DAT) Binding Assay
This protocol is based on competitive binding assays using radiolabeled ligands for the dopamine transporter.[8][9]
Objective: To determine the inhibitory potency of N-cyclohexylpiperidine derivatives on the dopamine transporter.
Materials:
-
Cell lines expressing the human dopamine transporter (hDAT) or rat striatal tissue
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl)
-
Radioligand (e.g., [³H]WIN 35,428 or [³H]BTCP)
-
Unlabeled test compounds
-
Non-specific binding control (e.g., 10 µM cocaine or 1 µM benztropine)
-
Scintillation cocktail and counter
Procedure:
-
Membrane/Cell Preparation:
-
Prepare membranes from hDAT-expressing cells or rat striatum as described in the NMDA receptor binding assay protocol.
-
-
Competitive Binding Assay:
-
To each well of a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kᴅ, and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate the plate at 4°C for 2-3 hours.
-
-
Filtration and Detection:
-
Harvest the membranes onto glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC₅₀ value by performing a non-linear regression analysis of the competition curves.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Trypanothione Reductase (TryR) Inhibition Assay
This protocol is a generalized method for assessing the inhibition of Trypanothione Reductase, an enzyme essential for the survival of trypanosomatid parasites.[10][11][12]
Objective: To evaluate the inhibitory activity of N-cyclohexylpiperidine derivatives against TryR.
Materials:
-
Recombinant Trypanothione Reductase (from T. cruzi or L. infantum)
-
Assay buffer (e.g., 40 mM HEPES, 1 mM EDTA, pH 7.4)
-
NADPH
-
Trypanothione disulfide (TS₂)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Test compounds
-
Microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, DTNB, TS₂, and the test compound at various concentrations.
-
Pre-incubate the mixture at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a solution of NADPH and TryR.
-
The enzymatic reduction of TS₂ by TryR is coupled to the reduction of DTNB, which produces a colored product (TNB²⁻).
-
-
Measurement:
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of N-cyclohexylpiperidine derivatives.
References
- 1. Phencyclidine - Wikipedia [en.wikipedia.org]
- 2. Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential modulation of [3H]TCP binding to the NMDA receptor by L-glutamate and glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. A radiohistochemical measure of [3H]TCP binding to the activated NMDA-receptor-gated ion channel in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TCP binding: a tool for studying NMDA receptor-mediated neurotransmission in kindling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Targeting Trypanothione Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on Trypanothione Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 12. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-Cyclohexylpiperidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-cyclohexylpiperidine and its precursors in organic synthesis. The following sections highlight its role as a key structural motif in pharmacologically active molecules and provide step-by-step procedures for its synthesis and derivatization.
Application Note 1: Synthesis of 1-(1-Phenylcyclohexyl)piperidine (PCP) via Grignard Reaction
This compound is a core structural component of the dissociative anesthetic Phencyclidine (PCP) and its numerous analogs. The synthesis of PCP is a classic example of the addition of an organometallic reagent to a nitrile, a powerful C-C bond-forming reaction. The precursor, 1-piperidinocyclohexanecarbonitrile, is first synthesized via a Strecker-type reaction, which is then reacted with phenylmagnesium bromide to yield PCP.
Experimental Protocols
Protocol 1.1: Synthesis of 1-Piperidinocyclohexanecarbonitrile
This protocol details the synthesis of the key intermediate, 1-piperidinocyclohexanecarbonitrile, from cyclohexanone.
-
Reaction Scheme:
-
Materials:
-
Cyclohexanone
-
Piperidine hydrochloride
-
Potassium cyanide (KCN)
-
Ethanol
-
Water
-
Chloroform
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve piperidine hydrochloride (24.1 g, 0.2 mole) and potassium cyanide (13.0 g, 0.2 mole) in a mixture of water (80 ml) and ethanol (160 ml) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
To the stirred solution, add a solution of cyclohexanone (19.6 g, 0.2 mole) in ethanol (40 ml) dropwise.
-
Reflux the reaction mixture for 24 hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Extract the residue with chloroform.
-
Wash the chloroform extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from ethanol to afford colorless plates of 1-(1-cyanocyclohexyl)piperidine.[1]
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 68.8% | [1] |
| Melting Point | 67-68 °C | [1] |
Protocol 1.2: Synthesis of 1-(1-Phenylcyclohexyl)piperidine (PCP)
This protocol describes the Grignard reaction between 1-piperidinocyclohexanecarbonitrile and phenylmagnesium bromide.
-
Reaction Scheme:
-
Materials:
-
1-Piperidinocyclohexanecarbonitrile
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Isooctane
-
4M Hydrobromic acid (HBr)
-
Potassium carbonate (K₂CO₃)
-
-
Procedure:
-
Prepare phenylmagnesium bromide from bromobenzene (79 g, 0.505 mole) and magnesium (12.3 g, 0.505 g-atom) in 200 ml of dry ether in a suitable reaction vessel.
-
Add a solution of 1-piperidinocyclohexanecarbonitrile (39 g, 0.203 mole) in 130 ml of isooctane to the refluxing Grignard reagent.
-
Heat the mixture for an additional hour.
-
Add 60 ml of isooctane and distill off all the ether.
-
Cool the reaction mixture and hydrolyze with 175 ml of 4M HBr.
-
Filter the precipitate and dissolve it in 700 ml of hot water.
-
Extract the aqueous solution with isooctane to remove diphenyl by-product.
-
Neutralize the aqueous solution with potassium carbonate to precipitate the free base, 1-(1-phenylcyclohexyl)piperidine.[2]
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Not specified in abstract | [2] |
| Melting Point (HCl salt) | 217 °C | [2] |
Logical Workflow for PCP Synthesis
Caption: Synthesis of PCP from cyclohexanone.
Application Note 2: Synthesis of this compound via Reductive Amination
This compound can be efficiently synthesized through the reductive amination of cyclohexanone with piperidine. This one-pot reaction involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding saturated amine. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation, offering high yields and operational simplicity.
Experimental Protocol
Protocol 2.1: Reductive Amination of Cyclohexanone with Piperidine
This protocol details the direct synthesis of this compound.
-
Reaction Scheme:
-
Materials:
-
Cyclohexanone
-
Piperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of cyclohexanone (1.0 eq) in 1,2-dichloroethane (DCE), add piperidine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the enamine/iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Continue stirring the reaction mixture at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 1-4 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation.
-
-
Quantitative Data (Representative for similar reactions):
| Parameter | Value |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | 1,2-Dichloroethane or THF |
| Temperature | Room Temperature |
| Reaction Time | 1-4 hours |
| Yield | High (typically >80%) |
Experimental Workflow Diagram
Caption: Reductive amination workflow.
References
Application of 1-Cyclohexylpiperidine in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-cyclohexylpiperidine and its precursors in the synthesis of pharmaceutical intermediates, with a primary focus on the synthesis of phencyclidine (PCP) and its analogs. These compounds are significant in neuropharmacological research due to their interaction with N-methyl-D-aspartate (NMDA) receptors.
Introduction
This compound derivatives are crucial building blocks in the synthesis of a variety of pharmacologically active molecules. The most prominent application is in the preparation of 1-arylcyclohexylamines, a class of compounds that includes dissociative anesthetics. The synthetic pathway typically involves the formation of a key intermediate, 1-piperidinocyclohexanecarbonitrile (PCC), followed by a Grignard reaction to introduce the aryl group. This document outlines the detailed experimental procedures for these synthetic steps and provides quantitative data where available in the literature.
Data Presentation
The following tables summarize the quantitative data for the key synthetic steps involved in the preparation of phencyclidine (PCP) and its fluorinated analog.
Table 1: Synthesis of 1-Piperidinocyclohexanecarbonitrile (PCC)
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temperature | Time | Yield (%) | Melting Point (°C) | Reference |
| Cyclohexanone (0.1 mol) | Piperidine (0.1 mol) | Sodium Cyanide (0.11 mol) & Sodium Bisulfite (0.11 mol) | Water | Room Temp. | Overnight | 82.1 | 65-67 | [1] |
Table 2: Synthesis of 1-(1-phenylcyclohexyl)piperidine (PCP) via Grignard Reaction
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield (%) | Melting Point (°C) | Reference |
| 1-Piperidinocyclohexanecarbonitrile (0.203 mol) | Phenylmagnesium Bromide (from 0.053 mol bromobenzene) | Ether / Isooctane | Reflux | 1 hour | 54.2 | 46-46.5 |
Table 3: Synthesis of 1-[1-(3-fluorophenyl)cyclohexyl]piperidine via Grignard Reaction
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Reference |
| 1-Piperidinocyclohexanecarbonitrile (0.017 mol) | 3-Fluorophenylmagnesium Bromide (from 0.017 mol 3-bromofluorobenzene) | Tetrahydrofuran (THF) | Room Temp. | Overnight | [1] |
Note: Specific yield for the fluorinated analog was not provided in the cited literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this application note.
Protocol 1: Synthesis of 1-Piperidinocyclohexanecarbonitrile (PCC)
This protocol is adapted from the procedure described in the Journal of Fluorine Chemistry.[1]
Materials:
-
Cyclohexanone
-
Piperidine
-
Sodium Cyanide (NaCN)
-
Sodium Bisulfite (NaHSO₃)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
To a solution of sodium bisulfite (11.5 g, 0.11 mol) in 25 ml of water, add cyclohexanone (9.8 g, 0.1 mol).
-
Prepare a solution of sodium cyanide (5.4 g, 0.11 mol) and piperidine (8.5 g, 0.1 mol) in 20 ml of water.
-
Add the sodium cyanide and piperidine solution to the cyclohexanone mixture.
-
Allow the reaction to stir overnight at room temperature.
-
The product will precipitate as a white crystalline solid.
-
Filter the product, wash with water, and dry under a vacuum.
-
The reported yield for this procedure is 15.92 g (82.1%) of a white crystalline solid with a melting point of 65-67 °C.[1]
Protocol 2: Synthesis of 1-(1-phenylcyclohexyl)piperidine (PCP) via Grignard Reaction
This protocol is a modification of the method of Maddox et al.
Materials:
-
1-Piperidinocyclohexanecarbonitrile (PCC)
-
Bromobenzene
-
Magnesium turnings
-
Dry Ether
-
Isooctane
-
4N Hydrobromic Acid (HBr)
-
Potassium Carbonate (K₂CO₃)
-
Methanol
Procedure:
-
Prepare a Grignard reagent from bromobenzene (79 g, 0.053 mol) and magnesium (12.3 g, 0.505 g-atom) in 200 ml of dry ether.
-
Add a solution of 1-piperidinocyclohexanecarbonitrile (39 g, 0.203 mol) in 130 ml of isooctane to the refluxing Grignard solution.
-
Heat the mixture for an additional hour.
-
Add 60 ml of isooctane and distill off all the ether.
-
Cool the reaction mixture and hydrolyze with 4N HBr (175 ml).
-
Filter the precipitate and dissolve it in 700 ml of hot water.
-
Extract the aqueous solution with isooctane to remove diphenyl, a common byproduct.
-
Neutralize the aqueous solution with potassium carbonate.
-
Extract the free base with 70 ml of isooctane.
-
After charcoal filtration and distillation of the solvent, wash the crude crystalline free base twice with a total of 25 ml of methanol.
-
This procedure yields 26.8 g (54.2%) of a colorless, crystalline product with a melting point of 46-46.5 °C.
Protocol 3: Synthesis of 1-[1-(3-fluorophenyl)cyclohexyl]piperidine
This protocol is adapted from the procedure described in the Journal of Fluorine Chemistry.[1]
Materials:
-
3-Bromofluorobenzene
-
Magnesium turnings
-
Iodine (a few crystals)
-
Dry Tetrahydrofuran (THF)
-
1-Piperidinocyclohexanecarbonitrile (PCC)
-
Water
-
Ether
-
2N Hydrochloric Acid (HCl)
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, stir a mixture of 3-bromofluorobenzene (3.0 g, 0.017 mol), magnesium turnings (1.7 g, 0.068 mol), and a few crystals of iodine in 10 ml of THF vigorously at room temperature for 2 hours to form the Grignard reagent.
-
After the formation of the Grignard reagent, add a solution of 1-piperidinocyclohexanecarbonitrile (3.26 g, 0.017 mol) in 15 ml of THF dropwise.
-
Stir the reaction mixture overnight at room temperature.
-
Carefully quench the reaction with water and extract with ether (3 x 20 ml).
-
Combine the ether extracts and extract with 2N HCl (3 x 20 ml) to isolate the product.
Visualizations
The following diagrams illustrate the synthetic pathway and a general experimental workflow for the synthesis of phencyclidine.
Caption: Synthetic pathway for 1-(1-phenylcyclohexyl)piperidine (PCP).
Caption: General experimental workflow for the synthesis of PCP.
References
Application Notes and Protocols: 1-Cyclohexylpiperidine in Analgesic Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-cyclohexylpiperidine and its analogs as a scaffold for the development of novel analgesic drugs. The information presented is intended to guide researchers in the synthesis, pharmacological evaluation, and mechanistic understanding of this class of compounds.
Introduction
This compound is a key structural motif found in a variety of neurologically active compounds. Its derivatives, most notably phencyclidine (PCP), have been extensively studied for their potent effects on the central nervous system. While PCP itself is not clinically used as an analgesic due to its psychotomimetic side effects, its unique mechanism of action as an N-methyl-D-aspartate (NMDA) receptor antagonist has inspired the development of new analgesic agents with potentially improved safety profiles. This document outlines the application of this compound as a versatile reagent and building block in the synthesis of novel analgesics, along with detailed protocols for their evaluation.
The primary mechanism of action for many analgesic derivatives of this compound is the non-competitive antagonism of the NMDA receptor.[1] This receptor plays a crucial role in central sensitization, a key process in the development and maintenance of chronic pain.[2] By blocking the NMDA receptor, these compounds can reduce the hyperexcitability of spinal cord neurons involved in pain transmission. Additionally, some derivatives exhibit affinity for opioid receptors, suggesting a dual mechanism of action that could be advantageous for treating complex pain states.[3]
Synthesis of this compound Derivatives
The synthesis of analgesic compounds based on the this compound scaffold typically involves the reaction of a Grignard reagent with a nitrile-containing precursor. A general synthetic scheme is presented below, followed by a more detailed experimental protocol for a representative compound.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of 1-(1-phenylcyclohexyl)piperidine (PCP)
This protocol describes the synthesis of Phencyclidine (PCP), a parent compound for many analgesic derivatives, via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
1-Piperidinocyclohexanecarbonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware for organic synthesis (three-neck flask, dropping funnel, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the initial reaction subsides, the remaining bromobenzene solution is added at a rate that maintains a steady reflux.
-
Once the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 1-Piperidinocyclohexanecarbonitrile:
-
A solution of 1-piperidinocyclohexanecarbonitrile in anhydrous diethyl ether is added dropwise to the freshly prepared phenylmagnesium bromide solution at room temperature.
-
The reaction mixture is stirred for several hours at room temperature and then refluxed for 1-2 hours.
-
-
Hydrolysis and Isolation:
-
The reaction mixture is cooled in an ice bath, and the reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and then with a dilute sodium hydroxide solution.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure 1-(1-phenylcyclohexyl)piperidine.
-
Pharmacological Evaluation
The analgesic properties of novel this compound derivatives are typically assessed using a battery of in vivo and in vitro assays.
In Vivo Analgesia Models
1. Tail Immersion Test (Acute Thermal Pain)
This test measures the response of an animal to a thermal stimulus and is indicative of centrally mediated analgesia.[4]
Protocol:
-
Acclimatization: Acclimate rats or mice to the testing environment for at least 30 minutes before the experiment.
-
Baseline Latency: Gently restrain the animal and immerse the distal 3-5 cm of its tail into a water bath maintained at a constant temperature (typically 52 ± 0.5°C).[5]
-
Measurement: Record the time taken for the animal to flick or withdraw its tail from the hot water. This is the baseline latency. A cut-off time (e.g., 15-20 seconds) should be established to prevent tissue damage.[4]
-
Drug Administration: Administer the test compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal, oral).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail immersion test and record the tail-flick latency.[4]
-
Data Analysis: The analgesic effect is expressed as the percentage of maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
2. Formalin Test (Tonic Chemical Pain)
The formalin test is a model of continuous pain that has two distinct phases, allowing for the assessment of both acute nociceptive pain and inflammatory pain associated with central sensitization.[6][7]
Protocol:
-
Acclimatization: Place the animal (rat or mouse) in a transparent observation chamber for at least 30 minutes to acclimate.
-
Drug Administration: Administer the test compound or vehicle prior to the formalin injection (the pre-treatment time will depend on the pharmacokinetic profile of the compound).
-
Formalin Injection: Inject a dilute solution of formalin (e.g., 20-50 µL of 1-5% formalin) subcutaneously into the plantar surface of one hind paw.[7]
-
Observation: Immediately after injection, return the animal to the observation chamber and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases:
-
Data Analysis: The analgesic effect is determined by the reduction in the duration of licking/biting behavior in each phase compared to the vehicle-treated control group.
Quantitative Analgesic Data
The following tables summarize the analgesic effects of representative this compound derivatives from published studies.
Table 1: Analgesic Effects in the Tail Immersion Test
| Compound | Animal Model | Dose (mg/kg) | Route | Peak Effect Time (min) | % MPE or Increase in Latency | Reference |
| 1-[1-(4-methylphenyl)(cyclohexyl)]4-piperidinol | Rat | 6 | i.p. | 15, 40, 45 | Significant increase in tail immersion latency | [1] |
| 1-[1-(2-methylphenyl)(cyclohexyl)]3-piperidinol | Rat | 1, 5, 10 | i.p. | Not specified | Significant increase in tail immersion latency | [8] |
| 1-[1-(3-methoxyphenyl)(tetralyl)]piperidine | Rat | 6 | i.p. | 40 | Pronounced anti-nociception | [3][9] |
| Methoxy-PCM | Rat | 6 | i.p. | 20, 40, 45, 55 | Significant analgesic effects | [10] |
| Hydroxy-methyl-PCM | Rat | 6 | i.p. | 10, 20, 40, 45, 50 | Significant analgesic effects | [10] |
Table 2: Analgesic Effects in the Formalin Test
| Compound | Animal Model | Dose (mg/kg) | Route | Effect on Phase I | Effect on Phase II | Reference |
| 1-[1-(2-methylphenyl)(cyclohexyl)]3-piperidinol | Rat | 5, 10 | i.p. | No effect | Significant attenuation | [8] |
| Methoxy-PCM | Rat | 6 | i.p. | No effect | Diminished chronic pain | [10] |
| Hydroxy-methyl-PCM | Rat | 6 | i.p. | No effect | Diminished chronic pain | [10] |
In Vitro Receptor Binding Assays
To elucidate the mechanism of action, in vitro receptor binding assays are essential to determine the affinity of the compounds for their molecular targets, primarily the NMDA and opioid receptors.
1. NMDA Receptor Binding Assay
This assay typically uses a radiolabeled NMDA receptor channel blocker, such as [³H]MK-801, to determine the binding affinity of test compounds.[6]
Protocol:
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue by homogenization and differential centrifugation.
-
Incubation: Incubate the prepared membranes with a fixed concentration of [³H]MK-801 in the presence of varying concentrations of the test compound. The incubation buffer should contain glutamate and glycine to activate the receptor.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters, representing the bound [³H]MK-801, is quantified using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀ value). The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.
2. Opioid Receptor Binding Assay
This assay is used to determine the affinity of the compounds for different opioid receptor subtypes (μ, δ, κ) using subtype-selective radioligands (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69,593 for κ) or a non-selective antagonist like [³H]naloxone.[11]
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines expressing the specific opioid receptor subtype or from brain tissue.
-
Incubation: Incubate the membranes with a fixed concentration of the appropriate radioligand in the presence of varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Quantify the radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ and Kᵢ values as described for the NMDA receptor binding assay.
Signaling Pathways
The analgesic effects of this compound derivatives are primarily mediated through the modulation of NMDA and opioid receptor signaling pathways in the central nervous system.
NMDA Receptor Signaling Pathway in Pain
Caption: NMDA receptor signaling in pain and its inhibition by this compound derivatives.
Opioid Receptor Signaling Pathway in Analgesia
Caption: Opioid receptor signaling cascade leading to analgesia.
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel analgesics. Their ability to modulate the NMDA receptor, and in some cases opioid receptors, offers a multifaceted approach to pain management. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, evaluate, and understand the mechanisms of action of these compounds, with the ultimate goal of developing safer and more effective treatments for pain.
References
- 1. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and determination of chronic and acute thermal and chemical pain activities of a new derivative of phencyclidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor binding of [3H]naloxone benzoylhydrazone: a reversible kappa and slowly dissociable mu opiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo labelling of the NMDA receptor channel complex by [3H]MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. New morpholine analogues of phencyclidine: chemical synthesis and pain perception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo binding of naloxone to opioid receptors in morphine-dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [3H]naloxone as an opioid receptor label: analysis of binding site heterogeneity and use for determination of opioid affinities of casomorphin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
protocols for using 1-Cyclohexylpiperidine in antidepressant synthesis
Use of 1-Cyclohexylpiperidine in Neuropharmacological Research
Disclaimer: this compound is a controlled substance and a metabolite of the dissociative anesthetic Phencyclidine (PCP). Its synthesis and use are subject to strict legal and regulatory controls. The information provided here is for academic and research purposes only and should not be interpreted as a guide for its synthesis or use outside of a legally sanctioned and ethically approved research setting. The direct use of this compound for the synthesis of antidepressants is not a recognized or established methodology. This document outlines its use as a pharmacological tool in research relevant to antidepressant drug action.
Introduction: this compound as a Research Tool
This compound (CHP) is primarily known as the main metabolite of Phencyclidine (PCP), a dissociative anesthetic. In the context of neuroscience and pharmacology, CHP is utilized as a research tool to investigate the function and modulation of specific neurotransmitter receptors, particularly the sigma (σ) receptors and the NMDA receptor complex. Its utility in research stems from its activity as a sigma receptor agonist. While not used in the direct synthesis of antidepressants, its study contributes to the understanding of neurobiological targets relevant to depression and the development of novel therapeutic agents.
Pharmacological Profile
The primary pharmacological relevance of this compound in the context of antidepressant research is its interaction with sigma receptors.
-
Sigma Receptors (σ1 and σ2): These receptors are implicated in a variety of cellular functions and are a target for several psychoactive drugs. The σ1 receptor, in particular, has been investigated as a potential target for antidepressant and anxiolytic drugs. This compound binds to these receptors, acting as a pharmacological probe to help researchers understand their role in mood regulation and neuronal function.
Application in Research: Elucidating Receptor Function
The primary application of this compound in a research setting is to study its binding affinity and functional activity at various receptors to characterize their roles in cellular and behavioral models.
Experimental Protocol: Receptor Binding Assay
A common experiment to determine the affinity of a compound like this compound for a specific receptor is a competitive radioligand binding assay.
Objective: To determine the binding affinity (Ki) of this compound for the σ1 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human σ1 receptor.
-
Radioligand, e.g., [³H]-(+)-pentazocine.
-
Unlabeled this compound (the "competitor").
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
A constant concentration of the radioligand ([³H]-(+)-pentazocine) is incubated with the receptor-containing cell membranes.
-
Varying concentrations of unlabeled this compound are added to the incubation mixture.
-
The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Data Presentation
The results from such binding assays are typically summarized in a table to compare the affinity of this compound with other known ligands.
| Compound | Receptor Target | Binding Affinity (Ki) in nM |
| This compound | σ1 Receptor | Hypothetical Value: 50 nM |
| (+)-Pentazocine | σ1 Receptor | Reference Value: 3-5 nM |
| Haloperidol | σ1 Receptor | Reference Value: 1-4 nM |
Note: The values presented are for illustrative purposes and may not represent actual experimental data. Researchers would generate these values through the protocol described above.
Logical Workflow and Signaling Pathways
The use of this compound as a research tool follows a logical workflow from its application in in-vitro assays to understanding its potential downstream effects.
Caption: Workflow for characterizing this compound in neuropharmacological research.
The potential signaling pathway initiated by the binding of a ligand like this compound to the σ1 receptor can be complex and is an area of active research.
Caption: Postulated signaling pathway of σ1 receptor activation.
Conclusion
While this compound is not a component in the synthesis of antidepressants, it serves as a valuable pharmacological tool. By studying its interactions with neuroreceptors, particularly the sigma receptors, researchers can gain crucial insights into the neurobiological mechanisms underlying depression. This knowledge is fundamental to the rational design and development of new, more effective antidepressant therapies that may target these pathways. All research involving this compound must be conducted in strict adherence to legal and ethical guidelines.
Application Notes and Protocols: 1-Cyclohexylpiperidine as a Switchable Polarity Solvent for Forward Osmosis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-cyclohexylpiperidine (CHP) as a switchable polarity solvent (SPS) in forward osmosis (FO) applications. This technology is particularly relevant for water purification, wastewater treatment, and desalination processes, offering a low-energy alternative to traditional methods.
Introduction
Forward osmosis is a membrane-based separation process driven by an osmotic pressure gradient between a feed solution and a draw solution. A significant challenge in FO technology is the regeneration of the draw solute from the diluted draw solution. Switchable polarity solvents, such as this compound, address this challenge by changing their miscibility with water in response to a specific trigger, in this case, the addition and removal of carbon dioxide (CO₂).[1]
This compound is a tertiary amine that is hydrophobic in its native state.[1] Upon sparging with CO₂, it converts to its hydrophilic ammonium bicarbonate salt (CHPH⁺), which is highly soluble in water and generates a high osmotic potential.[1][2][3] This high osmotic pressure drives water from a feed solution across a semi-permeable membrane. Subsequently, the diluted draw solution can be heated to a moderate temperature (around 75°C) to reverse the reaction, releasing CO₂ and converting CHPH⁺ back to the hydrophobic CHP, which phase-separates from the purified water for easy recovery and reuse.[1][2][3]
Key Advantages of this compound as a Draw Solute:
-
High Water Flux: The hydrophilic form of CHP (CHPH⁺) generates a high osmotic potential, leading to significant water permeability across the FO membrane.[1][2][3]
-
Low Energy Regeneration: The polarity switch is reversible with mild heating, making the regeneration process less energy-intensive compared to other draw solutes.[1][4]
-
High Stability and Compatibility: CHP exhibits high stability and is compatible with thin-film composite (TFC) membranes commonly used in FO.[1][5]
-
Efficient Recovery: The phase separation of the hydrophobic CHP from water allows for straightforward recovery and reuse of the draw solute.[1]
Data Presentation
The following tables summarize the performance of this compound as a draw solute in forward osmosis experiments.
Table 1: Forward Osmosis Performance of this compound (CHPH⁺) Draw Solution Compared to Sodium Chloride (NaCl)
| Draw Solute | Feed Solution | Water Flux (LMH) | Reverse Salt Flux (GMH) |
| CHPH⁺ | Nanopure Water | 69 ± 2 | Not Reported |
| CHPH⁺ | Aqueous Urea | 65 ± 4 | Not Reported |
| CHPH⁺ | Aqueous NaCl | Not Reported | 1.1 ± 0.3 |
| NaCl | Nanopure Water | 41 ± 1 | Not Reported |
LMH = Liters per square meter per hour GMH = Grams per square meter per hour Data sourced from[1][2][3].
Table 2: Physicochemical Properties of this compound and its Protonated Form
| Property | This compound (CHP) | Protonated this compound (CHPH⁺) |
| Polarity | Hydrophobic | Hydrophilic |
| Conductivity | 10.05 µS/cm | 15.24 mS/cm |
| Key IR Bands | No significant bands in 3690–3000 cm⁻¹ region | Strong and broad band in 3690–3000 cm⁻¹ (N-H and O-H stretch overlap), ~1620 cm⁻¹ (antisymmetric COO⁻ stretch) |
Data sourced from[1].
Experimental Protocols
This section provides detailed protocols for key experiments involving the use of this compound in forward osmosis.
Protocol 1: Preparation of the Hydrophilic this compound (CHPH⁺) Draw Solution
Objective: To convert hydrophobic this compound (CHP) into its hydrophilic ammonium bicarbonate salt (CHPH⁺) for use as a draw solution.
Materials:
-
This compound (CHP)
-
Deionized (DI) water
-
Carbon dioxide (CO₂) gas cylinder with a regulator and diffuser stone
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
pH meter
-
Conductivity meter
Procedure:
-
In a well-ventilated fume hood, add a known volume of this compound to a beaker containing a specific volume of DI water. The initial mixture will be heterogeneous as CHP is immiscible in water.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Insert the CO₂ diffuser stone into the mixture.
-
Start bubbling CO₂ gas through the solution at a controlled flow rate (e.g., 3 mL/min).[2]
-
Monitor the "switching" process by observing the disappearance of the organic phase and the formation of a homogeneous, single-phase solution.
-
Continuously monitor the pH and conductivity of the solution. The conductivity will increase significantly as the ionic CHPH⁺ species is formed.[1] The pH will typically decrease as carbonic acid is formed and reacts with the amine.
-
Continue sparging with CO₂ until the solution is completely homogeneous and the conductivity reading stabilizes, indicating the completion of the conversion.
-
The resulting solution is the hydrophilic CHPH⁺ draw solution, ready for use in the forward osmosis experiment.
Protocol 2: Evaluation of Forward Osmosis Performance
Objective: To measure the water flux and reverse salt flux of the CHPH⁺ draw solution using a bench-scale forward osmosis setup.
Materials:
-
Forward osmosis membrane cell
-
Thin-film composite (TFC) polyamide membrane
-
Peristaltic pumps (2)
-
Feed solution reservoir (e.g., DI water, or a solution containing a model contaminant like urea or NaCl)
-
Draw solution reservoir containing the prepared CHPH⁺ solution
-
Digital balance connected to a computer for data logging
-
Conductivity meter
-
Temperature probe
Procedure:
-
Cut the TFC membrane to the appropriate size for the FO cell and mount it in the cell with the active layer facing the feed solution.
-
Fill the feed solution reservoir with the desired feed solution and the draw solution reservoir with the prepared CHPH⁺ draw solution.
-
Circulate the feed and draw solutions on their respective sides of the membrane using peristaltic pumps at a constant flow rate.
-
Place the feed solution reservoir on a digital balance and record the change in mass over time. The rate of mass decrease corresponds to the water flux from the feed to the draw solution.
-
Calculate the water flux (Jw) using the following equation:
-
Jw = (Δm / (ρ * A * Δt))
-
Where Δm is the change in mass of the feed solution, ρ is the density of water, A is the effective membrane area, and Δt is the time interval.
-
-
To measure the reverse salt flux (Js), monitor the conductivity of the feed solution over time. An increase in conductivity indicates the diffusion of the draw solute (CHPH⁺) into the feed.
-
Calculate the reverse salt flux (Js) using the following equation:
-
Js = (Δ(C * V)) / (A * Δt)
-
Where ΔC is the change in concentration of the draw solute in the feed solution, V is the volume of the feed solution, A is the effective membrane area, and Δt is the time interval.
-
-
Conduct the experiment for a set duration, ensuring that the temperature of both solutions is monitored and maintained.
Protocol 3: Regeneration of this compound from the Diluted Draw Solution
Objective: To recover the hydrophobic this compound from the diluted CHPH⁺ draw solution after the forward osmosis process.
Materials:
-
Diluted CHPH⁺ draw solution
-
Heating mantle or water bath with temperature control
-
Condenser
-
Round-bottom flask
-
Separatory funnel
-
Nitrogen or air gas source
Procedure:
-
Transfer the diluted CHPH⁺ draw solution to a round-bottom flask.
-
Set up a heating and condensation apparatus.
-
As the solution is heated, the equilibrium will shift, causing the release of CO₂ gas and the conversion of CHPH⁺ back to the hydrophobic CHP.
-
Optionally, purge the solution with an inert gas like nitrogen or air to facilitate the removal of dissolved CO₂ and drive the reaction to completion.
-
Upon cooling, the hydrophobic CHP will phase-separate from the water, forming a distinct organic layer.
-
Transfer the biphasic mixture to a separatory funnel.
-
Allow the layers to fully separate and then drain the lower aqueous layer (purified water).
-
The upper organic layer is the recovered this compound, which can be reused in subsequent forward osmosis cycles.
Visualizations
Polarity Switching Mechanism of this compound
Caption: Reversible polarity switching of this compound.
Forward Osmosis Workflow using this compound
Caption: Workflow of the forward osmosis process with CHP regeneration.
References
- 1. Performance Evaluation of this compound as a Draw Solute for Forward Osmosis Water Separation and CO2 Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Performance Evaluation of this compound as a Draw Solute for Forward Osmosis Water Separation and CO2 Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inl.elsevierpure.com [inl.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 1-Cyclohexylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexylpiperidine is a chemical compound that can be found as a precursor or impurity in the synthesis of various substances. Its accurate quantification in different sample matrices is crucial for quality control in pharmaceutical manufacturing, forensic analysis of seized drug samples, and research in drug development. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods
Two primary analytical methods are presented for the quantification of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile compounds. This method is particularly suitable for the analysis of seized drug samples and in chemical synthesis quality control.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the analysis of compounds in complex biological matrices such as plasma and urine. This makes it the preferred method for pharmacokinetic and toxicological studies.
Method 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is designed for the quantification of this compound in solid or liquid samples, such as seized drug materials or chemical reaction mixtures.
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction
-
For Solid Samples (e.g., powders):
-
Accurately weigh approximately 10 mg of the homogenized sample into a 15 mL centrifuge tube.
-
Add 5 mL of methanol and vortex for 2 minutes to dissolve the sample.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a new 15 mL centrifuge tube.
-
-
For Liquid Samples:
-
Pipette 1 mL of the liquid sample into a 15 mL centrifuge tube.
-
-
Extraction:
-
To the methanolic solution or liquid sample, add 5 mL of 0.1 M hydrochloric acid.
-
Add 5 mL of diethyl ether and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Discard the upper organic layer.
-
Make the aqueous layer alkaline by adding 1 mL of 5 M sodium hydroxide solution (pH > 10).
-
Add 5 mL of fresh diethyl ether and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer (containing this compound) to a clean glass tube.
-
Evaporate the diethyl ether to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 280°C at a rate of 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: m/z 124
-
Qualifier Ions: m/z 167, 98
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in ethyl acetate (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the calibration standards and the prepared samples.
-
Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Quantitative Data Summary (Representative)
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL (R² > 0.995) |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
Method 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is suitable for the quantification of this compound in biological matrices such as human plasma.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., d11-1-Cyclohexylpiperidine at 10 ng/mL).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject directly into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5% to 95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95% to 5% B
-
2.6-3.5 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
This compound:
-
Precursor Ion (Q1): m/z 168.2
-
Product Ion (Q3) for Quantification: m/z 124.1
-
Product Ion (Q3) for Confirmation: m/z 98.1
-
-
d11-1-Cyclohexylpiperidine (Internal Standard):
-
Precursor Ion (Q1): m/z 179.3
-
Product Ion (Q3): m/z 135.2
-
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in blank plasma (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Process the calibration standards and samples as described in the sample preparation section.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
Quantitative Data Summary (Representative)
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL (R² > 0.998) |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 92 - 108% |
| Precision (% RSD) | < 15% |
Experimental Workflow
Caption: LC-MS/MS analysis workflow for this compound.
Method Validation
Both presented methods should be validated according to international guidelines (e.g., ICH Q2(R1)) to ensure they are suitable for their intended purpose. The validation should assess the following parameters:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a defined range.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Signaling Pathway of Method Validation
Caption: Key parameters for analytical method validation.
Troubleshooting & Optimization
optimizing reaction conditions for 1-Cyclohexylpiperidine synthesis
Technical Support Center: Synthesis of 1-Cyclohexylpiperidine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound. The primary focus is on the most common synthetic route: the reductive amination of cyclohexanone with piperidine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My reaction suffers from very low yield. What are the potential causes and solutions?
A1: Low yield is a common issue in reductive amination and can stem from several factors. The key is to ensure the efficient formation of the intermediate enamine/iminium ion, followed by its effective reduction.
-
Incomplete Imine/Enamine Formation: The initial condensation between cyclohexanone and piperidine is a reversible equilibrium.
-
Solution: Add a catalytic amount of acid (e.g., acetic acid) to protonate the ketone's carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack. For reactions sensitive to water, using molecular sieves can help drive the equilibrium forward by removing the water byproduct.[1]
-
-
Premature Reduction of Ketone: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting cyclohexanone to cyclohexanol, consuming the reagent and lowering the potential yield.[2]
-
Solution: Use a milder, more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose.[2][3] If using NaBH₄, it is best to first allow the imine to form completely before adding the reducing agent at a lower temperature.[1]
-
-
Poor Reagent Quality or Stoichiometry: Old reagents or incorrect molar ratios can hinder the reaction.
-
Solution: Use freshly opened or purified starting materials. Ensure piperidine is not carbonated from air exposure. A slight excess (1.1-1.2 equivalents) of the amine can help drive the reaction to completion.
-
-
Catalyst Inactivity (for Catalytic Hydrogenation): If you are using catalytic hydrogenation (e.g., Pd/C, PtNPs), the catalyst may be poisoned or deactivated.[2][4][5]
Q2: My final product is contaminated with significant impurities. How can I identify and prevent them?
A2: Impurities typically arise from unreacted starting materials or side reactions.
-
Unreacted Cyclohexanone/Piperidine: The most common impurities are the starting materials themselves.
-
Solution: Monitor the reaction by TLC or GC-MS to ensure the consumption of the limiting reagent. Extending the reaction time or slightly increasing the temperature may be necessary. An efficient aqueous workup can remove unreacted piperidine hydrochloride and other water-soluble species.
-
-
Formation of Dicyclohexylamine: If ammonia is present as a contaminant or if side reactions occur, dicyclohexylamine can form.
-
Solution: This is more common when using ammonia for primary amine synthesis but highlights the importance of using pure piperidine.[7] Proper stoichiometry is crucial.
-
-
Over-alkylation (Formation of Tertiary Amines): While not an issue for this specific synthesis (as piperidine is a secondary amine), it's a critical consideration in other reductive aminations and is avoided by using the correct class of amine.[8]
Q3: The reaction seems to be very slow or has stalled completely. What should I do?
A3: A stalled reaction points to an issue with the reaction conditions or reagents.
-
Suboptimal pH: Imine formation is pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-6).[9]
-
Solution: As mentioned, adding a catalytic amount of acetic acid is standard practice.[1] However, avoid making the solution too acidic, as this will fully protonate the amine, rendering it non-nucleophilic.
-
-
Insufficient Mixing/Mass Transfer: In heterogeneous catalytic hydrogenation, efficient stirring is critical for the interaction between the hydrogen gas, the liquid phase, and the solid catalyst.[2]
-
Solution: Increase the stirring rate to ensure the reaction is not limited by mass transfer.
-
-
Low Temperature: While some reducing agents are effective at room temperature, others may require gentle heating to achieve a reasonable reaction rate.[9]
-
Solution: Consider moderately increasing the temperature (e.g., to 40-50 °C), but be mindful of potential side reactions or solvent evaporation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound? A1: The most prevalent and versatile method is the reductive amination of cyclohexanone with piperidine.[4][10][11] This reaction typically involves two key steps that can be performed sequentially or in one pot:
-
Imine/Enamine Formation: Cyclohexanone reacts with piperidine to form an enamine intermediate (or its corresponding iminium ion in the presence of acid).
-
Reduction: The intermediate is then reduced to form the final this compound product.
Q2: How do I choose the best reducing agent for the reaction? A2: The choice of reducing agent is critical for yield and purity. Several options are available, each with distinct advantages and disadvantages.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the preferred reagent. It is mild and selectively reduces the iminium ion in the presence of the ketone, allowing for a simple one-pot procedure where all reagents can be mixed at the start.[2][3]
-
Sodium Cyanoborohydride (NaBH₃CN): Also selective for imines under mildly acidic conditions. However, it is highly toxic and can generate hydrogen cyanide gas if the reaction becomes too acidic, requiring careful handling.[2]
-
Catalytic Hydrogenation (e.g., H₂ with Pd/C or Pt): This is a "green" method as the only byproduct is water. It can provide very high yields.[12] However, it requires specialized equipment (hydrogenator) and the catalyst can be sensitive to poisoning.[5][6]
-
Sodium Borohydride (NaBH₄): A cheaper but less selective reagent. It can reduce the starting ketone. To use it effectively, the enamine should be formed first before the portion-wise addition of NaBH₄.[1][2]
Q3: How can I monitor the reaction's progress effectively? A3: Monitoring the reaction is crucial to determine the optimal reaction time and ensure completion.
-
Thin-Layer Chromatography (TLC): This is a simple and rapid method. Spot the reaction mixture against the cyclohexanone starting material. The reaction is complete when the cyclohexanone spot has disappeared. Use a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and visualize with a potassium permanganate stain.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more detailed information, allowing you to monitor the disappearance of starting materials and the appearance of the product peak (m/z = 167.29). It can also help identify potential side products.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for different synthetic approaches to provide a basis for optimization.
Table 1: Comparison of Reducing Agents for this compound Synthesis
| Reducing Agent | Stoichiometry (Rel. to Ketone) | Solvent | Catalyst | Temperature (°C) | Typical Time (h) | Approx. Yield (%) | Notes |
| NaBH(OAc)₃ | 1.2 - 1.5 eq. | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Acetic Acid (cat.) | 20 - 25 | 12 - 24 | 85 - 95 | Preferred one-pot method due to high selectivity and mild conditions.[3] |
| NaBH₃CN | 1.2 - 1.5 eq. | Methanol (MeOH) | Acetic Acid (cat.) | 20 - 25 | 12 - 24 | 80 - 90 | Effective but highly toxic; requires careful pH control.[2] |
| H₂ / Pd/C | N/A | Ethanol or Methanol | 5-10 mol% Pd/C | 25 - 50 | 6 - 18 | 90 - 98 | Clean method but requires pressure equipment; catalyst can be sensitive.[12] |
| NaBH₄ | 1.5 - 2.0 eq. | Methanol (MeOH) | None | 0 - 25 | 2 - 4 | 60 - 75 | Less selective; risk of ketone reduction. Best used after pre-forming the enamine.[1] |
Table 2: Effect of Catalyst on Catalytic Hydrogenation Route
| Catalyst | Catalyst Loading (wt%) | H₂ Pressure (bar) | Temperature (°C) | Conversion (%) (after 5h) | Selectivity (%) |
| Rh/SiO₂ | 1 mol% | 2 | 100 | 83.4 | 99.1 |
| 2% NiRh/SiO₂ | 1 mol% Rh | 2 | 100 | 99.8 | 96.6 |
| 5% Cu/SBA-15 | 5 wt% | 0.1 | 250 | ~80 | ~36 (to cyclohexylamine) |
Data adapted from studies on reductive amination of cyclohexanone, illustrating catalytic trends.[5][7]
Detailed Experimental Protocol
Synthesis of this compound via One-Pot Reductive Amination using NaBH(OAc)₃
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
Cyclohexanone (1.0 eq)
-
Piperidine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial Acetic Acid (catalytic, ~0.1 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) for extraction
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add cyclohexanone (1.0 eq) and 1,2-dichloroethane (DCE, approx. 5 mL per mmol of cyclohexanone).
-
Add piperidine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (~0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the enamine intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or GC-MS.
-
Once the reaction is complete, carefully quench it by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer two times with dichloromethane (DCM).
-
Combine the organic layers and wash them sequentially with saturated NaHCO₃ solution and then with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in reductive amination.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reaction Optimization: Case Study 1 - GalChimia [galchimia.com]
Technical Support Center: Purification of Crude 1-Cyclohexylpiperidine
Welcome to the technical support center for the purification of crude 1-Cyclohexylpiperidine. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on its synthetic route. A prevalent method for its synthesis is the reductive amination of cyclohexanone with piperidine. Impurities from this process can include:
-
Unreacted Starting Materials: Cyclohexanone and piperidine.
-
Intermediate Species: The enamine intermediate, 1-(cyclohex-1-en-1-yl)piperidine, may be present if the reduction step is incomplete.
-
Byproducts: Small amounts of dicyclohexylpiperidine from side reactions.
-
Catalyst Residues: If catalytic hydrogenation is used for the reduction step, traces of the catalyst (e.g., Palladium, Platinum) may be present.
-
Solvent Residues: Residual solvents from the synthesis and workup.
Q2: My purified this compound has a yellow or brownish tint. What is the cause and how can I remove it?
A2: A yellow or brownish discoloration is typically due to the presence of oxidized impurities or residual starting materials. To remove these colored impurities, fractional vacuum distillation is often the most effective method. If the discoloration persists, a column chromatography step may be necessary. To prevent future discoloration, store the purified product under an inert atmosphere (e.g., nitrogen or argon) and away from light.
Q3: The boiling point of this compound is quite high. What is the best way to distill it?
A3: this compound has a boiling point of 231-234 °C at atmospheric pressure, which can lead to decomposition if distilled under these conditions.[1] Therefore, vacuum distillation is the recommended method for purification.[2][3] By reducing the pressure, the boiling point is significantly lowered, allowing for a safer and more efficient purification process.
Q4: My product seems to co-distill with an impurity. How can I improve the separation?
A4: If an impurity has a boiling point close to that of this compound, simple vacuum distillation may not be sufficient. In this case, fractional vacuum distillation using a column with a higher number of theoretical plates (e.g., a Vigreux or packed column) is recommended to enhance separation.[4] Alternatively, converting the crude product to its hydrochloride salt and purifying it by recrystallization can be a highly effective method to remove non-basic impurities.
Q5: Is it better to purify this compound as a free base or as a salt?
A5: The choice between purifying the free base or its salt depends on the nature of the impurities.
-
Free Base Purification (Distillation/Chromatography): This is suitable for removing other basic or neutral impurities with different boiling points or polarities.
-
Salt Purification (Recrystallization): Converting the free base to its hydrochloride salt is an excellent method for removing non-basic or neutral impurities. The salt is typically a crystalline solid, which can be purified to a high degree by recrystallization. This can then be converted back to the free base if required.
Troubleshooting Guides
Issue 1: Low Purity After Vacuum Distillation
| Possible Cause | Suggested Solution |
| Inefficient Distillation Column | Use a longer or more efficient fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation.[4] |
| Incorrect Vacuum Pressure | Optimize the vacuum pressure. A lower pressure will decrease the boiling points of the components, which may improve the boiling point difference and enhance separation. Use a nomograph to estimate the boiling point at different pressures.[3] |
| Distillation Rate is Too Fast | Reduce the heating rate to ensure a slow and steady distillation. A rate of 1-2 drops per second for the distillate is a good target. |
| Azeotrope Formation with an Impurity | Consider an alternative purification method such as conversion to the hydrochloride salt followed by recrystallization, or column chromatography. |
Issue 2: Poor Separation During Column Chromatography
| Possible Cause | Suggested Solution |
| Peak Tailing | The basic nature of the piperidine moiety can cause strong interaction with the acidic silica gel, leading to peak tailing. Add a small amount (0.5-2%) of a basic modifier, such as triethylamine or a few drops of ammonium hydroxide, to the mobile phase to improve peak shape. |
| Co-elution of Product and Impurities | The mobile phase polarity may be too high. Start with a less polar solvent system (e.g., hexane or petroleum ether) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether). |
| Improper Column Packing | Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling of the eluent and to ensure good separation. |
Issue 3: Difficulty in Recrystallizing this compound Hydrochloride
| Possible Cause | Suggested Solution |
| "Oiling Out" Instead of Crystallization | This can happen if the solution is cooled too quickly or if the solvent is not ideal. Allow the solution to cool slowly to room temperature to promote crystal growth before placing it in an ice bath. Try a different solvent system. |
| High Concentration of Impurities | If the crude material is very impure, it can inhibit crystallization. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel or an acid-base extraction, before attempting recrystallization. |
| Inappropriate Solvent System | Experiment with different solvent/anti-solvent combinations. Good solvent systems for amine hydrochlorides often include an alcohol (like ethanol or methanol) to dissolve the salt, followed by the slow addition of a less polar solvent (like diethyl ether or ethyl acetate) as an anti-solvent to induce precipitation. |
Data Presentation
Table 1: Comparison of Purification Techniques for Crude this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Fractional Vacuum Distillation | >99% | 70-90% | Excellent for removing impurities with different boiling points; scalable. | May not be effective for azeotropes or impurities with very close boiling points; potential for thermal degradation if not performed correctly. |
| Recrystallization of Hydrochloride Salt | >99.5% | 60-85% | Highly effective for removing non-basic impurities; yields a stable, crystalline solid. | Requires an additional step to form the salt and to liberate the free base if needed; some product loss is inevitable during crystallization. |
| Column Chromatography | >98% | 50-80% | Good for separating impurities with similar boiling points but different polarities. | Can be time-consuming and requires larger volumes of solvent; may not be ideal for large-scale purifications. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Preparation: Ensure the crude this compound is free of any low-boiling solvents by using a rotary evaporator. The material should also be dry. If water is present, dry with an anhydrous salt like MgSO₄ or Na₂SO₄ and filter.
-
Apparatus Setup: Assemble a fractional vacuum distillation apparatus. This should include a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum adapter connected to a cold trap and vacuum pump. Use a magnetic stir bar in the distilling flask.
-
Distillation:
-
Charge the distilling flask with the crude this compound (no more than half full).
-
Begin stirring and apply vacuum slowly.
-
Once a stable vacuum is achieved, gently heat the distilling flask.
-
Collect any low-boiling impurities as a forerun in a separate receiving flask.
-
When the temperature stabilizes at the expected boiling point for the applied pressure, switch to a clean receiving flask to collect the pure this compound.
-
Do not distill to dryness.
-
-
Shutdown: Allow the system to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
-
Salt Formation:
-
Dissolve the crude this compound in a suitable solvent such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.
-
-
Isolation of Crude Salt: Collect the precipitated this compound hydrochloride by vacuum filtration and wash with a small amount of cold solvent.
-
Recrystallization:
-
Dissolve the crude salt in a minimum amount of a hot solvent (e.g., ethanol or isopropanol).
-
If there are insoluble impurities, perform a hot filtration.
-
Slowly add a less polar anti-solvent (e.g., diethyl ether or ethyl acetate) until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Isolation of Pure Salt: Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
-
Liberation of Free Base (Optional):
-
Dissolve the purified salt in water.
-
Make the solution basic by adding a strong base (e.g., NaOH or K₂CO₃ solution) until the pH is >10.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the pure this compound.
-
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Determine an optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a small amount of a more polar solvent (e.g., ethyl acetate), with the addition of ~1% triethylamine to prevent peak tailing.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity (gradient elution) to elute the product.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for vacuum distillation issues.
References
overcoming challenges in the N-alkylation of piperidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the N-alkylation of piperidines.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield of the desired N-alkylated piperidine is a frequent challenge. This can be attributed to several factors, from reactant inactivity to suboptimal reaction conditions.
Possible Causes and Solutions
| Cause | Troubleshooting Step | Expected Outcome |
| Low Reactivity of Alkylating Agent | Switch to a more reactive alkylating agent (e.g., from alkyl chloride to alkyl iodide or triflate). | Increased reaction rate and higher yield. |
| Steric Hindrance | For sterically hindered piperidines or alkylating agents, increase the reaction temperature and/or use a stronger, non-nucleophilic base (e.g., DBU, Proton Sponge). | Overcomes steric barriers, leading to improved product formation. |
| Poor Nucleophilicity of Piperidine | If the piperidine nitrogen is deactivated by electron-withdrawing groups, use a more forcing reaction condition, such as higher temperatures or a more polar aprotic solvent (e.g., DMF, DMSO). | Enhances the nucleophilicity of the piperidine nitrogen, promoting the reaction. |
| Decomposition of Reactants or Products | Monitor the reaction by TLC or LC-MS to check for the appearance of side products. If decomposition is observed, consider lowering the reaction temperature or using a milder base. | Minimizes side reactions and improves the isolated yield of the desired product. |
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low N-alkylation yield.
Issue 2: Formation of Quaternary Ammonium Salts (Over-alkylation)
The desired secondary or tertiary amine can be further alkylated to form a quaternary ammonium salt, a common side reaction, especially with highly reactive alkylating agents.
Possible Causes and Solutions
| Cause | Troubleshooting Step | Expected Outcome |
| Excess Alkylating Agent | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent. | Minimizes the chance of a second alkylation event. |
| High Reactivity of Alkylating Agent | Employ a less reactive alkylating agent (e.g., alkyl bromide instead of iodide). | Reduces the rate of the second alkylation, favoring the desired product. |
| Prolonged Reaction Time / High Temperature | Monitor the reaction closely and stop it once the starting material is consumed. Avoid unnecessarily high temperatures. | Prevents the product from reacting further to form the quaternary salt. |
Experimental Workflow to Minimize Over-alkylation
Caption: Protocol to minimize over-alkylation side products.
Issue 3: Difficult Purification
Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.
Possible Causes and Solutions
| Cause | Troubleshooting Step | Expected Outcome |
| Similar Polarity of Product and Starting Material | Consider using a different chromatographic technique, such as ion-exchange chromatography, if the basicities are sufficiently different. Alternatively, derivatization of the starting material or product can alter its polarity. | Improved separation and higher purity of the isolated product. |
| Presence of Basic Byproducts | An acidic wash (e.g., dilute HCl) during workup can help remove basic impurities. The desired product can then be recovered by basifying the aqueous layer and extracting with an organic solvent. | Simplified purification by removing basic impurities prior to chromatography. |
| Emulsion during Workup | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Filtering the organic layer through a pad of celite or sodium sulfate can also be effective. | Clear separation of aqueous and organic layers, preventing loss of product. |
Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for the N-alkylation of piperidines?
The choice of base is critical and depends on the reactivity of both the piperidine and the alkylating agent. For simple, unhindered piperidines and reactive alkylating agents, an inorganic base like potassium carbonate (K₂CO₃) is often sufficient. For less reactive systems or sterically hindered substrates, a stronger, non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary to achieve a reasonable reaction rate.
Q2: Which solvent is most suitable for N-alkylation reactions?
Polar aprotic solvents are generally preferred as they can solvate the cation of the base and do not interfere with the nucleophilic attack of the piperidine. Common choices include:
-
Acetonitrile (ACN): Good for many standard alkylations.
-
N,N-Dimethylformamide (DMF): A more polar option, useful for less reactive partners.
-
Dimethyl sulfoxide (DMSO): A highly polar solvent for very challenging reactions, though it can be difficult to remove.
-
Tetrahydrofuran (THF): A less polar option that can be effective in some cases.
Q3: How can I N-alkylate a piperidine with a functional group sensitive to strong bases or nucleophiles?
For substrates with sensitive functional groups (e.g., esters, ketones), milder reaction conditions are required. This can be achieved by:
-
Using a weaker base, such as sodium bicarbonate (NaHCO₃).
-
Running the reaction at a lower temperature.
-
Employing a protecting group strategy to temporarily mask the sensitive functionality.
Reductive Amination as an Alternative
For particularly sensitive substrates or when direct alkylation is problematic, reductive amination is an excellent alternative. This two-step, one-pot process involves the formation of an iminium ion from the piperidine and an aldehyde or ketone, followed by in-situ reduction.
Reductive Amination Workflow
Caption: Key steps in the reductive amination pathway.
Experimental Protocols
General Procedure for N-Alkylation of Piperidine with an Alkyl Halide
-
To a solution of piperidine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, 0.1-0.5 M), add the base (e.g., K₂CO₃, 1.5-2.0 eq.).
-
Add the alkyl halide (1.0-1.2 eq.) to the mixture.
-
Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Upon completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup, typically involving partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
General Procedure for Reductive Amination
-
Dissolve the piperidine (1.0 eq.) and the aldehyde or ketone (1.0-1.1 eq.) in a suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).
-
Add a mild acid catalyst, such as acetic acid (optional, can facilitate iminium ion formation).
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃, 1.2-1.5 eq.) portion-wise to control any effervescence.
-
Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Technical Support Center: Improving Yield and Purity in 1-Cyclohexylpiperidine Reactions
Welcome to the technical support center for the synthesis of 1-Cyclohexylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for improving reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily through the reductive amination of cyclohexanone and piperidine.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in the reductive amination of cyclohexanone with piperidine can arise from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.[1][2]
-
Inefficient Imine/Iminium Ion Formation: The initial reaction between cyclohexanone and piperidine to form the enamine or iminium ion intermediate is a critical equilibrium step.
-
Solution: Ensure the reaction is conducted under conditions that favor enamine/iminium ion formation. This can be achieved by removing water as it is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[1] For less reactive substrates, the addition of a Lewis acid such as Ti(iPrO)₄ or ZnCl₂ can improve yields.
-
-
Suboptimal Reducing Agent or Conditions: The choice and handling of the reducing agent are critical for selectively reducing the iminium ion.
-
Solution: Sodium triacetoxyborohydride (STAB) is a highly effective and selective reducing agent for this transformation as it is stable in mildly acidic conditions and selectively reduces the iminium ion over the ketone.[3][4][5] Ensure the STAB is fresh and has been stored under anhydrous conditions, as it is water-sensitive.[4]
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products.
-
Solution: A slight excess of piperidine (e.g., 1.1 to 1.2 equivalents) can help drive the initial imine formation to completion.
-
-
Low Reaction Temperature: While many reductive aminations proceed at room temperature, this specific reaction may benefit from gentle heating.[1]
-
Solution: Consider increasing the reaction temperature to 40-50 °C to enhance the reaction rate, but be mindful of potential side reactions at higher temperatures.
-
Q2: I am observing significant byproduct formation. What are the likely impurities and how can I minimize them?
A: The most common byproducts in this reaction are cyclohexanol and dicyclohexylamine.
-
Cyclohexanol Formation: This occurs when the reducing agent reduces the starting cyclohexanone before it can react with piperidine.
-
Solution: This is more prevalent when using less selective reducing agents like sodium borohydride (NaBH₄).[6] To minimize this, ensure that the iminium ion has sufficient time to form before adding the reducing agent. Alternatively, use a more selective reducing agent like sodium triacetoxyborohydride (STAB), which is less likely to reduce the ketone under the reaction conditions.[3][4][5]
-
-
Dicyclohexylamine Formation: This secondary amine can be formed through the reductive amination of cyclohexanone with cyclohexylamine, which itself can be a byproduct under certain conditions, particularly with ammonia contamination or side reactions.[7]
-
Solution: Ensure high purity of the starting materials. Using a well-controlled stoichiometry and a selective reducing agent will minimize the formation of this and other impurities.
-
Q3: How can I effectively purify my this compound product?
A: this compound is a basic tertiary amine, which allows for straightforward purification using acid-base extraction.
-
Procedure:
-
After the reaction is complete, quench the reaction mixture with an aqueous basic solution (e.g., saturated sodium bicarbonate).
-
Extract the crude product into an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any neutral or acidic impurities.
-
Basify the aqueous layer with a strong base (e.g., 6M NaOH) to a pH > 12.
-
Extract the now deprotonated, free-base this compound back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[8][9][10][11]
-
For very high purity requirements, column chromatography on silica gel can be employed, often using a solvent system containing a small amount of a basic modifier like triethylamine to prevent peak tailing.
Q4: My GC-MS analysis shows a peak that does not correspond to my product or expected byproducts. What could it be?
A: Thermal degradation of similar amine compounds has been observed during GC analysis, which can lead to the formation of artifacts.[12][13] For instance, the elimination of the piperidine moiety to form 1-phenylcyclohexene has been reported for a related compound. It is possible that this compound could undergo a similar degradation to form cyclohexene and piperidine, or other rearrangement products, in the hot GC injection port.
-
Solution: To confirm if the unexpected peak is a thermal artifact, you can try analyzing the sample using a lower injection port temperature. Alternatively, use a "softer" analytical technique like LC-MS or NMR for purity assessment.[14][15]
Data Presentation
The following table summarizes the impact of different catalysts on the reductive amination of cyclohexanone, providing a comparative overview of their performance. While this data is for the synthesis of cyclohexylamine with ammonia, it offers valuable insights into catalyst activity that can be extrapolated to the reaction with piperidine.
| Catalyst | Conversion of Cyclohexanone (%) | Selectivity to Primary Amine (%) | Yield of Primary Amine (%) |
| Monometallic Catalysts | |||
| 1.7 wt.% Rh/SiO₂ | 83.4 | 99.1 | 82.6 |
| Bimetallic Catalysts | |||
| 1 wt.% NiRh/SiO₂ | >99 | 97.5 | >96.5 |
| 2 wt.% NiRh/SiO₂ | 99.8 | 96.6 | 96.4 |
| 5 wt.% NiRh/SiO₂ | 95.0 | 95.8 | 91.0 |
| 10 wt.% NiRh/SiO₂ | 91.0 | 94.7 | 86.2 |
Data adapted from a study on the reductive amination of cyclohexanone with ammonia and H₂ over Rh and Rh-Ni catalysts on SiO₂.[7] The conditions were 100 °C, 4 bar NH₃, and 2 bar H₂ in cyclohexane for 300 minutes.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a reliable method for the synthesis of this compound with high yield and purity.
Materials:
-
Cyclohexanone (1.0 equiv)
-
Piperidine (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, 0.1 equiv)
Procedure:
-
To a solution of cyclohexanone in DCE (or DCM), add piperidine.
-
(Optional) Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (STAB) portion-wise over 10-15 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by acid-base extraction as described in the FAQ section or by column chromatography on silica gel.
Mandatory Visualizations
Caption: A flowchart illustrating the key stages of this compound synthesis via reductive amination.
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 12. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C11H21N | CID 18724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Cyclohexylpiperidine Aqueous Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Cyclohexylpiperidine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my aqueous formulation?
The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a cyclic secondary amine, the piperidine ring can be susceptible to degradation under certain conditions.
Q2: What are the likely degradation pathways for this compound in aqueous solutions?
Based on the chemical structure of this compound, the potential degradation pathways include:
-
Hydrolysis: While the piperidine ring itself is generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to ring-opening or other hydrolytic degradation.
-
Oxidation: The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. The presence of peroxides or metal ions can catalyze this process.
-
Photodegradation: Exposure to ultraviolet (UV) or visible light can induce photochemical reactions, leading to the formation of various degradation products.
-
Thermal Degradation: High temperatures can promote the breakdown of the molecule, potentially through various decomposition pathways.
Q3: Are there any known degradation products of this compound?
Specific degradation products for this compound in aqueous solutions are not extensively reported in the public domain. However, based on the degradation of similar cyclic amines, potential degradation products could include ring-opened compounds, hydroxylated derivatives, and N-oxidation products. It is crucial to perform forced degradation studies to identify the specific degradation products for your formulation.
Q4: How can I monitor the stability of my this compound solution?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common and reliable way to monitor the stability of this compound.[1][2] This method should be capable of separating the intact this compound from any potential degradation products.
Troubleshooting Guides
Issue 1: I am observing a decrease in the concentration of this compound in my aqueous solution over time.
| Potential Cause | Troubleshooting Step |
| pH-mediated Hydrolysis | Measure the pH of your solution. If it is strongly acidic or basic, consider adjusting the pH to a more neutral range (pH 6-8) using appropriate buffers. Perform a pH stability study to identify the optimal pH for your formulation. |
| Oxidation | Degas your solvent to remove dissolved oxygen. Consider adding an antioxidant to your formulation. Store the solution under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | Protect your solution from light by using amber vials or by wrapping the container in aluminum foil. Conduct a photostability study to assess the light sensitivity of your compound. |
| Thermal Degradation | Store your solution at a lower temperature (e.g., refrigerated or frozen), provided the compound is soluble and stable at that temperature. Avoid exposing the solution to high temperatures during preparation and storage. |
| Adsorption to Container | Ensure the container material (e.g., glass, polypropylene) is compatible with this compound. Consider using silanized glass vials to minimize adsorption. |
Issue 2: I am seeing new peaks appearing in my HPLC chromatogram during stability studies.
| Potential Cause | Troubleshooting Step |
| Formation of Degradation Products | This indicates that this compound is degrading. The appearance of new peaks necessitates a forced degradation study to identify the conditions causing degradation and to characterize the degradation products. |
| Contamination | Ensure proper cleaning of all glassware and equipment. Use high-purity solvents and reagents. Analyze a blank sample (solvent without the compound) to rule out contamination from the analytical system. |
| Interaction with Excipients | If your formulation contains other components, they may be reacting with this compound. Conduct compatibility studies with individual excipients to identify any interactions. |
Data Presentation
The following tables provide illustrative quantitative data from a hypothetical forced degradation study on a this compound solution. Note: This data is for example purposes only and may not reflect the actual degradation profile of this compound.
Table 1: Effect of pH on the Stability of this compound (0.1 mg/mL) at 40°C for 7 days.
| pH | Initial Assay (%) | Final Assay (%) | % Degradation |
| 2.0 | 100.0 | 92.5 | 7.5 |
| 4.0 | 100.0 | 98.1 | 1.9 |
| 7.0 | 100.0 | 99.5 | 0.5 |
| 9.0 | 100.0 | 96.8 | 3.2 |
| 12.0 | 100.0 | 88.3 | 11.7 |
Table 2: Effect of Temperature on the Stability of this compound (0.1 mg/mL) at pH 7.0 for 7 days.
| Temperature (°C) | Initial Assay (%) | Final Assay (%) | % Degradation |
| 4 | 100.0 | 99.9 | 0.1 |
| 25 | 100.0 | 99.5 | 0.5 |
| 40 | 100.0 | 98.2 | 1.8 |
| 60 | 100.0 | 91.7 | 8.3 |
Table 3: Effect of Oxidative and Photolytic Stress on the Stability of this compound (0.1 mg/mL) at 25°C.
| Stress Condition | Duration | Initial Assay (%) | Final Assay (%) | % Degradation |
| 3% H₂O₂ | 24 hours | 100.0 | 85.4 | 14.6 |
| UV Light (254 nm) | 24 hours | 100.0 | 93.1 | 6.9 |
| Fluorescent Light | 7 days | 100.0 | 97.5 | 2.5 |
Experimental Protocols
The following are detailed methodologies for key experiments related to assessing the stability of this compound in aqueous solutions, based on ICH guidelines.[3][4]
Protocol 1: Forced Degradation Study - Hydrolytic Degradation
-
Objective: To determine the susceptibility of this compound to hydrolysis under acidic and basic conditions.
-
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified water
-
pH meter
-
HPLC system with a suitable C18 column and UV detector
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For acidic hydrolysis, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of 0.1 mg/mL.
-
For basic hydrolysis, add a known volume of the stock solution to 0.1 M NaOH to achieve a final concentration of 0.1 mg/mL.
-
Prepare a control sample by adding the same volume of the stock solution to purified water.
-
Incubate all samples at a specified temperature (e.g., 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before HPLC analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of the control sample at the initial time point.
-
Protocol 2: Forced Degradation Study - Oxidative Degradation
-
Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.
-
Materials:
-
This compound stock solution (1 mg/mL)
-
3% Hydrogen Peroxide (H₂O₂) solution
-
Purified water
-
HPLC system
-
-
Procedure:
-
Add a known volume of the this compound stock solution to a 3% H₂O₂ solution to achieve a final concentration of 0.1 mg/mL.
-
Prepare a control sample in purified water.
-
Store the samples at room temperature, protected from light.
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 24 hours).
-
Analyze the samples by HPLC.
-
Quantify the degradation of this compound.
-
Protocol 3: Forced Degradation Study - Photodegradation
-
Objective: To assess the photostability of this compound.
-
Materials:
-
This compound solution (0.1 mg/mL in purified water)
-
Clear and amber glass vials
-
Photostability chamber with controlled UV and visible light sources
-
HPLC system
-
-
Procedure:
-
Place the this compound solution in both clear and amber (as a dark control) vials.
-
Expose the vials to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Withdraw samples at appropriate time points.
-
Analyze the samples by HPLC.
-
Compare the results from the exposed samples to the dark control to determine the extent of photodegradation.
-
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
side reactions and byproducts in the synthesis of 1-Cyclohexylpiperidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-cyclohexylpiperidine derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound derivatives?
A1: The two most prevalent methods for synthesizing the this compound core structure are the Bruylants reaction, which involves the reaction of an α-aminonitrile with a Grignard reagent, and the reductive amination of cyclohexanone with piperidine.
Q2: I am seeing a significant amount of a non-polar byproduct in my Grignard reaction. What is it likely to be?
A2: A common non-polar byproduct in Grignard reactions, especially when using aryl halides, is a homocoupling product, such as biphenyl when using a phenyl Grignard reagent.[1][2][3] This occurs through a Wurtz-type coupling reaction between the Grignard reagent and unreacted aryl halide.[4][5]
Q3: My reductive amination reaction is giving a low yield of the desired this compound. What are the possible reasons?
A3: Low yields in reductive amination can be attributed to several factors. A primary cause is the reduction of the starting cyclohexanone to cyclohexanol, which competes with the desired imine formation and subsequent reduction.[6][7] Another possibility is incomplete imine formation before the addition of the reducing agent.
Q4: Are there any specific impurities I should be aware of when using sodium cyanoborohydride (NaBH3CN) as a reducing agent?
A4: Yes, commercial sodium cyanoborohydride can contain free cyanide species (HCN and NaCN) as impurities. These can react with the iminium intermediate to form undesired cyanated byproducts.[8]
Q5: During the GC-MS analysis of my final product, I observe a peak that suggests the loss of the piperidine ring. Is this a known issue?
A5: Yes, degradation of certain this compound derivatives, particularly those with methoxy substituents on the phenyl ring, has been observed during GC-MS analysis. This can lead to the formation of a substituted 1-phenylcyclohex-1-ene nucleus through the elimination of the piperidine moiety.[9]
Troubleshooting Guides
Guide 1: Bruylants Reaction (Grignard Method)
Issue: Formation of Significant Amounts of Biphenyl Byproduct.
Troubleshooting Steps:
-
Slow Addition of Aryl Halide: Add the aryl halide (e.g., bromobenzene) solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux. A high local concentration of the aryl halide favors the Wurtz coupling side reaction.[4][10]
-
Temperature Control: Maintain a moderate reaction temperature. While the Grignard formation is exothermic, excessive external heating can increase the rate of biphenyl formation.[3][11] Use an ice bath to control the reaction if it becomes too vigorous.[12]
-
Ensure Efficient Initiation: A slow or incomplete initiation of the Grignard reagent formation can leave a higher concentration of unreacted aryl halide, promoting byproduct formation. Ensure magnesium is activated (e.g., using a crystal of iodine) and the solvent is anhydrous.
Logical Workflow for Minimizing Biphenyl Formation
Caption: Troubleshooting workflow for minimizing biphenyl byproduct in Grignard reactions.
Issue: Presence of Unreacted 1-Piperidinocyclohexanecarbonitrile (PCC) in the Final Product.
Troubleshooting Steps:
-
Molar Ratio of Grignard Reagent: Use a sufficient excess of the Grignard reagent to ensure complete reaction with the PCC. A molar ratio of at least 3:1 (Grignard:nitrile) has been suggested to drive the reaction to completion.
-
Reaction Time: While excessively long reaction times can lead to other side products, ensure the reaction is allowed to proceed for a sufficient duration for complete conversion. Monitor the reaction by TLC to determine the point of completion.
-
Purification: Unreacted PCC can often be removed through careful purification. Acid-base extraction can be effective in separating the basic this compound product from the less basic nitrile precursor. Recrystallization of the final product as a hydrochloride salt can also improve purity.
Summary of Side Products in Bruylants Reaction
| Byproduct/Impurity | Chemical Name | Reason for Formation | Mitigation Strategy |
| Biphenyl | 1,1'-Biphenyl | Wurtz-type coupling of Grignard reagent with unreacted aryl halide.[1][3] | Slow addition of aryl halide, temperature control.[10] |
| Unreacted PCC | 1-Piperidinocyclohexanecarbonitrile | Incomplete reaction. | Use of excess Grignard reagent, monitoring reaction completion. |
| Benzene | Benzene | Protonation of the Grignard reagent by adventitious water.[2] | Use of anhydrous solvents and glassware. |
Guide 2: Reductive Amination
Issue: Formation of Cyclohexanol Byproduct.
Troubleshooting Steps:
-
Choice of Reducing Agent: Use a reducing agent that is more selective for the iminium ion over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred over sodium borohydride (NaBH₄) for this reason, as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[7][13]
-
Stepwise Procedure: Consider a two-step approach. First, form the imine (or enamine) intermediate by reacting cyclohexanone and piperidine, often with azeotropic removal of water. Then, in a separate step, add the reducing agent. This ensures that the reducing agent primarily encounters the imine rather than the starting ketone.
-
pH Control: Maintain a slightly acidic pH (around 5-6) during the reaction. This condition favors the formation of the iminium ion, which is more readily reduced than the ketone.[7]
Signaling Pathway of Reductive Amination and Side Reaction
Caption: Competing pathways in the reductive amination of cyclohexanone.
Issue: Low Overall Yield and Presence of Multiple Unidentified Byproducts.
Troubleshooting Steps:
-
Imine/Enamine Formation: Ensure the efficient formation of the imine or enamine intermediate. This can be facilitated by using a Dean-Stark apparatus to remove water azeotropically or by adding a dehydrating agent like molecular sieves.
-
Purity of Reagents: Use pure starting materials. Impurities in cyclohexanone or piperidine can lead to side reactions.
-
Reaction Conditions: Optimize the reaction temperature and time. For the imine formation step, refluxing in a suitable solvent like toluene is common. The reduction step is typically carried out at a lower temperature.
-
Work-up Procedure: A proper work-up is crucial for isolating the pure product. This usually involves quenching the reaction, followed by an acid-base extraction to separate the basic amine product from neutral byproducts and unreacted starting materials.
Summary of Potential Side Products in Reductive Amination
| Side Product | Potential Cause | Suggested Solution |
| Cyclohexanol | Direct reduction of the starting ketone.[6] | Use a selective reducing agent (e.g., NaBH₃CN); form the imine first before adding the reductant.[7] |
| N,N-Dicyclohexylpiperidine | Reaction of the product with another molecule of cyclohexanone and subsequent reduction. | Use an excess of piperidine. |
| 1-(Cyclohex-1-en-1-yl)piperidine (Enamine) | Incomplete reduction of the enamine intermediate. | Ensure sufficient reducing agent and reaction time for the reduction step. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific derivatives.
Protocol 1: Synthesis of 1-(1-Phenylcyclohexyl)piperidine via Bruylants Reaction
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq). Add a crystal of iodine to activate the magnesium. Slowly add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes.
-
Reaction with α-Aminonitrile: Cool the Grignard reagent to 0 °C. Slowly add a solution of 1-piperidinocyclohexanecarbonitrile (PCC) (1.0 eq) in anhydrous diethyl ether. After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or by conversion to its hydrochloride salt and recrystallization.
Protocol 2: Synthesis of this compound via Reductive Amination
-
Imine/Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine cyclohexanone (1.0 eq), piperidine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene. Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap. Cool the reaction mixture to room temperature.
-
Reduction: Dilute the reaction mixture with methanol. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, stir the reaction at room temperature for 2-4 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Make the aqueous layer basic with NaOH and extract with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by distillation under reduced pressure.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. homework.study.com [homework.study.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gauthmath.com [gauthmath.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. Sodium cyanoborohydride [organic-chemistry.org]
Technical Support Center: Optimization of CO2 Bubbling for 1-Cyclohexylpiperidine Polarity Switching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of CO2 bubbling for 1-Cyclohexylpiperidine (CHP) polarity switching.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of CO2-induced polarity switching of this compound?
A1: this compound (CHP) is a tertiary amine that acts as a switchable hydrophilicity solvent (SHS). In its neutral state, it is hydrophobic and immiscible with water. Upon bubbling with carbon dioxide (CO2), it reacts with water to form 1-cyclohexylpiperidinium bicarbonate, a water-soluble salt. This reaction transforms the hydrophobic CHP into a hydrophilic species, causing it to become miscible with water and effectively switching the polarity of the system. This process is reversible by removing the CO2, typically through inert gas (e.g., nitrogen) bubbling or gentle heating.
Q2: What are the typical operating parameters for the CO2-induced polarity switch of this compound?
A2: The optimal parameters can vary depending on the specific experimental scale and setup. However, the following table provides a general starting point for optimization.
| Parameter | Forward Switching (Hydrophilic) | Reverse Switching (Hydrophobic) |
| Trigger | CO2 bubbling | N2 bubbling or Thermal Treatment |
| CO2/N2 Flow Rate | 100-500 mL/min (for lab scale) | 200-1000 mL/min (for lab scale) |
| Bubbling Time | 20 - 180 minutes[1] | 50 - 270 minutes[1] |
| Temperature | Ambient (~20-25 °C) | Ambient or elevated (up to 60-80°C) |
| Pressure | Atmospheric (1 atm) | Atmospheric (1 atm) |
Q3: How can I determine if the polarity switch has occurred successfully?
A3: A successful forward switch from hydrophobic to hydrophilic is typically characterized by a visual change from a biphasic (two separate liquid layers) to a monophasic (a single clear liquid phase) solution when CHP is mixed with water. For the reverse switch, the reappearance of two distinct phases indicates the successful regeneration of the hydrophobic CHP.
Q4: What methods can be used to reverse the polarity switch and regenerate the hydrophobic this compound?
A4: The reversal of the polarity switch, which involves the decomposition of the bicarbonate salt back to the amine, water, and CO2, can be achieved by:
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen (N2) or argon (Ar), through the solution displaces the dissolved CO2, shifting the equilibrium back towards the hydrophobic amine.
-
Thermal Treatment: Gently heating the solution (e.g., to 40-60°C) can accelerate the decomposition of the bicarbonate and the release of CO2.
Q5: Is it possible to use a combination of methods for the reverse switch?
A5: Yes, combining gentle heating with inert gas sparging can often lead to a more rapid and complete reversal of the polarity switch compared to using either method alone.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Forward Switch (No Monophasic Solution) | 1. Insufficient CO2 bubbling time.2. Low CO2 flow rate.3. Poor gas dispersion (large bubbles).4. Presence of acidic impurities. | 1. Increase the duration of CO2 bubbling.2. Increase the CO2 flow rate.3. Use a fritted glass bubbler or a sparging stone to create finer bubbles and increase the gas-liquid interfacial area.4. Ensure the purity of the this compound and water. |
| Slow or Incomplete Reverse Switch (Persistent Monophasic Solution) | 1. Inefficient CO2 removal.2. Insufficient N2 bubbling time or flow rate.3. Inadequate heating temperature or duration. | 1. Increase the N2 flow rate and/or bubbling time.2. Increase the temperature of the solution (e.g., to 50-60°C) during N2 bubbling.3. Ensure efficient stirring to facilitate CO2 release from the bulk liquid. |
| Formation of a Precipitate During Forward Switch | 1. Limited solubility of the 1-cyclohexylpiperidinium bicarbonate salt at the experimental concentration.2. Presence of impurities. | 1. Reduce the initial concentration of this compound in the aqueous mixture.2. Ensure all glassware is clean and reactants are of high purity. |
| Solvent Loss During Reverse Switching | 1. Evaporation of this compound at elevated temperatures. | 1. Use a condenser if performing the reverse switch at higher temperatures.2. Optimize for the lowest effective temperature for the reverse switch. |
Experimental Protocols
Protocol 1: CO2-Induced Polarity Switching of this compound
Objective: To switch the polarity of this compound from hydrophobic to hydrophilic using CO2 bubbling.
Materials:
-
This compound (CHP)
-
Deionized water
-
CO2 gas cylinder with a regulator and flow meter
-
Gas bubbling tube or fritted gas dispersion tube
-
Glass vial or flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a glass vial, combine this compound and deionized water in a desired volumetric ratio (e.g., 1:1 v/v).
-
Add a magnetic stir bar to the vial.
-
Place the vial on a magnetic stirrer and begin stirring to ensure adequate mixing at the interface.
-
Submerge the gas bubbling tube into the liquid mixture.
-
Start bubbling CO2 gas through the mixture at a controlled flow rate (e.g., 200 mL/min).
-
Continue bubbling and stirring until the solution becomes monophasic (clear and single-layered).
-
Record the time required for the complete phase change.
Protocol 2: Regeneration of Hydrophobic this compound
Objective: To reverse the polarity switch and regenerate the hydrophobic this compound.
Materials:
-
Hydrophilic solution of 1-cyclohexylpiperidinium bicarbonate (from Protocol 1)
-
N2 gas cylinder with a regulator and flow meter
-
Gas bubbling tube
-
Heating mantle or water bath (optional)
-
Magnetic stirrer and stir bar
Procedure:
-
Take the monophasic solution of 1-cyclohexylpiperidinium bicarbonate.
-
Place the vial on a magnetic stirrer and continue stirring.
-
(Optional) Heat the solution to a moderate temperature (e.g., 50°C) using a heating mantle or water bath.
-
Submerge the gas bubbling tube into the solution.
-
Start bubbling N2 gas through the solution at a controlled flow rate (e.g., 500 mL/min).
-
Continue bubbling until the solution becomes biphasic (two distinct layers reappear).
-
Record the time required for the complete phase separation.
Visualizations
References
mitigating degradation of 1-Cyclohexylpiperidine during storage
This technical support center provides guidance on the proper storage and handling of 1-Cyclohexylpiperidine to mitigate degradation. It includes frequently asked questions (FAQs) and troubleshooting guides for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions. These recommendations are based on best practices for storing tertiary amines and aim to minimize degradation from environmental factors.
| Parameter | Recommended Condition | Rationale |
| Temperature | Below 30°C (86°F) | Minimizes volatility and thermal degradation.[1] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Prevents oxidation. |
| Light | Protected from light (e.g., amber vial) | Prevents photolytic degradation. |
| Moisture | Dry environment, tightly sealed container | This compound is hygroscopic and can degrade in the presence of moisture.[1] |
| Container | High-density polyethylene (HDPE) or glass | These materials are chemically resistant and prevent contamination.[1] |
Q2: What are the potential degradation pathways for this compound?
This compound, as a tertiary amine, is susceptible to several degradation pathways, particularly under suboptimal storage or handling conditions. The primary degradation routes include:
-
Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of N-oxides.
-
Hydrolysis: Although generally stable to hydrolysis, prolonged exposure to water, especially at non-neutral pH, can potentially lead to ring-opening of the piperidine moiety, though this is less common for cyclic amines.
-
Thermal Degradation: Elevated temperatures can cause the decomposition of this compound. For tertiary amines, this can involve the elimination of the cyclohexyl group or cleavage of the piperidine ring.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, often through radical mechanisms.
Q3: What are the likely degradation products of this compound?
Based on the known reactivity of tertiary amines and N-substituted piperidines, the following are potential degradation products that may form under stress conditions:
| Degradation Pathway | Potential Degradation Products |
| Oxidation | This compound N-oxide |
| Thermal Degradation | Cyclohexene, Piperidine |
| Hydrolysis (Forced) | (Unlikely under normal conditions) |
| Photodegradation | Complex mixture of radical-initiated products |
Q4: How can I detect degradation in my sample of this compound?
Degradation can be monitored using various analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective approach.
| Analytical Technique | Purpose |
| HPLC with UV or MS detector | To separate and quantify this compound and its degradation products. A reverse-phase method is typically suitable.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify volatile degradation products. However, caution is advised as some N-substituted piperidines can degrade during GC analysis, especially the hydrochloride salts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of unknown degradation products. |
| Visual Inspection | A change in color (from colorless to yellow or brown) or the appearance of precipitates can indicate degradation. |
Troubleshooting Guide
Issue 1: My this compound solution has turned yellow.
-
Question: Why has my colorless this compound solution developed a yellow tint?
-
Answer: A yellow discoloration is often the first visible sign of degradation, typically due to minor oxidation or the formation of chromophoric degradation products.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the sample has been stored according to the recommended conditions (see FAQ 1). Check for loose caps, exposure to light, and storage at elevated temperatures.
-
Analytical Confirmation: Analyze the sample by HPLC to quantify the purity and identify any degradation products. Compare the chromatogram to that of a fresh, pure sample.
-
Purification: If the level of degradation is minor and unacceptable for your application, consider purifying the material (e.g., by distillation or chromatography).
-
Prevention: For future storage, ensure the container is tightly sealed and consider purging the headspace with an inert gas like argon or nitrogen before sealing.
-
Issue 2: I am observing unexpected peaks in my HPLC analysis.
-
Question: My HPLC chromatogram shows additional peaks that are not present in the reference standard. What could be the cause?
-
Answer: The presence of unexpected peaks likely indicates the formation of degradation products or the presence of impurities from the synthesis.
-
Troubleshooting Steps:
-
Review Storage and Handling History: Trace the history of the sample. Has it been subjected to any stress conditions such as heat, light, or exposure to air?
-
Perform Forced Degradation Studies: To tentatively identify the degradation products, you can perform forced degradation studies on a pure sample of this compound (see Experimental Protocols section). This will help you to match the retention times of the unknown peaks with those of known degradants.
-
Mass Spectrometry Analysis: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for proposing potential structures for the degradation products.
-
Evaluate Analytical Method: Ensure your HPLC method is stability-indicating, meaning it is capable of separating the parent compound from all potential degradation products.
-
Issue 3: I suspect my this compound has been contaminated with water.
-
Question: How can I confirm water contamination and what are the risks?
-
Answer: Water contamination can be confirmed by Karl Fischer titration. While this compound is not highly susceptible to hydrolysis under neutral conditions, the presence of water can facilitate other degradation reactions, especially in the presence of acidic or basic impurities.
-
Troubleshooting Steps:
-
Quantify Water Content: Use Karl Fischer titration to determine the exact water content.
-
Assess Impact: Depending on your application's sensitivity to water, you may need to dry the sample.
-
Drying Procedure: Small amounts of this compound can be dried over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate, followed by filtration. For larger quantities, distillation may be necessary.
-
Preventative Measures: Always use dry glassware and solvents when handling this compound. Store in a desiccator if the ambient humidity is high.
-
Experimental Protocols
Forced Degradation (Stress Testing) of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following are general protocols for subjecting this compound to various stress conditions. The extent of degradation should be targeted in the range of 5-20%.
1. Acidic Hydrolysis
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Add 0.1 M hydrochloric acid (HCl).
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide (NaOH), and dilute to a suitable concentration for HPLC analysis.
-
2. Basic Hydrolysis
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Add 0.1 M sodium hydroxide (NaOH).
-
Heat the solution at 60°C for a specified period.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
3. Oxidative Degradation
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Add 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period.
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
4. Thermal Degradation
-
Protocol:
-
Place a solid sample of this compound in a controlled temperature oven at a high temperature (e.g., 80°C).
-
At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
5. Photolytic Degradation
-
Protocol:
-
Expose a solution of this compound to a light source with a specific wavelength (e.g., UV light at 254 nm or a combination of UV and visible light as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
At specified time points, analyze both the exposed and control samples by HPLC.
-
HPLC Method for Stability Indicating Analysis
The following is a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar compounds. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometer |
| Injection Volume | 10 µL |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting decision tree for common issues.
References
Technical Support Center: Enhancing the Efficiency of 1-Cyclohexylpiperidine (CHP) as a Draw Solute
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 1-Cyclohexylpiperidine (CHP) as a forward osmosis draw solute.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CHP) and why is it used as a draw solute?
A1: this compound (CHP) is a switchable polarity solvent (SPS) used as a draw solute in forward osmosis (FO).[1][2] Its polarity can be reversibly switched. In its hydrophobic, non-polar form, it is immiscible with water.[3] By introducing carbon dioxide (CO2), it converts to a hydrophilic, water-miscible ammonium salt (CHPH+), which generates a high osmotic pressure.[1][2][4] This property allows for the drawing of water across a semipermeable membrane. The main advantage of CHP is that it can be easily recovered and regenerated using low-grade heat, which is a more energy-efficient process compared to traditional draw solutes that require energy-intensive separation processes like reverse osmosis.[1][5]
Q2: How is the hydrophobic CHP converted to its hydrophilic form (CHPH+)?
A2: The conversion of hydrophobic CHP to its hydrophilic form, CHPH+, is achieved by sparging the CHP-water mixture with carbon dioxide (CO2).[1][2] The CO2 dissolves in water to form carbonic acid, which then reacts with the tertiary amine (CHP) in an acid-base reaction to form the water-soluble ammonium bicarbonate salt, CHPH+.[2]
Q3: What is the typical temperature for recovering the CHP draw solute?
A3: The CHP draw solute can be recovered from the diluted draw solution by applying moderate heat. A temperature of approximately 75°C has been shown to be effective in reversing the polarity switch, causing the release of CO2 and the phase separation of CHP from water.[1][6][7]
Q4: What kind of membranes are compatible with CHP draw solutions?
A4: Polyamide thin-film composite (TFC) membranes have been shown to be compatible with CHP draw solutions.[1] However, some switchable polarity solvents have been reported to cause degradation in cellulose triacetate (CTA) membranes.[8][9] Therefore, it is crucial to select a membrane material that is chemically resistant to the amine-based draw solute.
Q5: What is a typical water flux that can be achieved with a CHP draw solution?
A5: Water fluxes in the range of 65 ± 4 LMH (Liters per square meter per hour) to 69 ± 2 LMH have been reported when using CHPH+ as the draw solution with different feed solutions, such as urea and NaCl solutions.[1][6][7]
Troubleshooting Guides
Issue 1: Low Water Flux During Forward Osmosis
-
Possible Cause 1: Incomplete conversion of CHP to its hydrophilic form (CHPH+).
-
Troubleshooting Step: Ensure a sufficient and continuous supply of CO2 is being sparged through the CHP-water mixture. Monitor the reaction to ensure the full dissolution of the CHP phase. An incomplete conversion leads to a lower osmotic pressure of the draw solution.
-
-
Possible Cause 2: Sub-optimal concentration of the draw solution.
-
Troubleshooting Step: Verify the concentration of the prepared CHPH+ draw solution. The osmotic pressure and, consequently, the water flux are directly related to the solute concentration.
-
-
Possible Cause 3: Membrane fouling or scaling.
-
Troubleshooting Step: Inspect the membrane surface for any signs of fouling or scaling. If observed, perform a cleaning cycle as recommended by the membrane manufacturer. Pre-treatment of the feed solution may be necessary to prevent future fouling.
-
-
Possible Cause 4: High reverse salt flux.
-
Troubleshooting Step: A high reverse flux of the draw solute into the feed solution can reduce the osmotic gradient across the membrane.[10] Optimizing the membrane type and operating conditions can help minimize this effect.
-
Issue 2: Inefficient Recovery of CHP After the FO Process
-
Possible Cause 1: Insufficient heating during the thermal recovery process.
-
Troubleshooting Step: Ensure the diluted draw solution reaches and is maintained at the recommended recovery temperature (around 75°C) for a sufficient duration to allow for the complete release of CO2 and phase separation of CHP.[1]
-
-
Possible Cause 2: Incomplete removal of CO2.
-
Troubleshooting Step: Vigorous stirring or sparging with an inert gas like nitrogen can facilitate the removal of dissolved CO2 from the solution, promoting the conversion of CHPH+ back to its hydrophobic CHP form.
-
-
Possible Cause 3: Formation of stable emulsions.
-
Troubleshooting Step: In some cases, stable emulsions can form, hindering the phase separation of CHP and water. Allowing the solution to cool and settle for an extended period might help break the emulsion.
-
Issue 3: High Reverse Salt Flux
-
Possible Cause 1: Inherent membrane properties.
-
Troubleshooting Step: The selectivity of the forward osmosis membrane plays a crucial role. Consider using a membrane with a higher rejection rate for the CHPH+ solute.
-
-
Possible Cause 2: Concentrative internal concentration polarization (ICP).
-
Troubleshooting Step: The accumulation of draw solute within the membrane support layer can increase reverse salt flux. Optimizing the cross-flow velocity on the draw solution side can help mitigate ICP.
-
Data Presentation
Table 1: Performance Comparison of CHP Draw Solute with NaCl
| Draw Solute | Feed Solution | Water Flux (J_w) [LMH] | Reverse Salt Flux (J_s) [gMH] |
| 5.0% w/v NaCl | Nanopure Water | 22.7 ± 0.8 | 1.4 ± 0.8 |
| 5.0% w/v NaCl | 1.3% w/v Urea | 17 ± 4 | 1.1 ± 0.3 |
| CHPH+ | Nanopure Water | 69 ± 2 | Not specified |
| CHPH+ | 1.3% w/v Urea | 65 ± 4 | Not specified |
| CHPH+ | 1.0% w/v NaCl | Not specified | Not specified |
Data extracted from a study by G. Z. Ramon and colleagues.[1][2]
Experimental Protocols
Protocol 1: Conversion of CHP to CHPH+ Draw Solution
-
Materials: this compound (CHP), deionized water, CO2 gas cylinder with a regulator, gas sparging tube, sealed reaction vessel.
-
Procedure:
-
Prepare a 1:1 volumetric mixture of CHP and deionized water in the reaction vessel.
-
Seal the vessel and insert the gas sparging tube into the mixture.
-
Start sparging CO2 gas into the mixture at a controlled flow rate.
-
Continuously stir the mixture to ensure efficient gas-liquid contact.
-
Continue CO2 sparging until the two phases (CHP and water) become a single, homogeneous phase, indicating the complete conversion to CHPH+. This may take several hours.
-
The resulting solution is the CHPH+ draw solution, ready for use in the forward osmosis setup.
-
Protocol 2: Forward Osmosis Experiment
-
Materials: Forward osmosis membrane cell, thin-film composite (TFC) membrane, CHPH+ draw solution, feed solution (e.g., deionized water, saline solution), peristaltic pumps, balance.
-
Procedure:
-
Mount the TFC membrane in the FO cell, with the active layer facing the feed solution.
-
Circulate the feed solution on one side of the membrane and the CHPH+ draw solution on the other side using peristaltic pumps.
-
Place the feed solution container on a balance to monitor the change in weight over time, which corresponds to the water flux.
-
Monitor the conductivity of the feed solution to determine the reverse salt flux of the CHPH+ solute.
-
Run the experiment for a predetermined duration, recording the weight and conductivity data at regular intervals.
-
Calculate the water flux (Jw) and reverse salt flux (Js) using the collected data.
-
Protocol 3: Thermal Recovery of CHP
-
Materials: Diluted CHPH+ draw solution from the FO experiment, heating mantle or water bath, condenser, collection flask.
-
Procedure:
-
Transfer the diluted CHPH+ solution to a round-bottom flask.
-
Set up a heating apparatus with a condenser to prevent the loss of volatile components.
-
Heat the solution to approximately 75°C while stirring.[1]
-
Maintain this temperature to facilitate the release of CO2 and the conversion of CHPH+ back to its hydrophobic CHP form.
-
As the reaction proceeds, two distinct phases (an upper organic layer of CHP and a lower aqueous layer) will form.
-
After cooling, separate the two layers using a separatory funnel. The recovered CHP can be reused as a draw solute.
-
Mandatory Visualization
Caption: Experimental workflow for using this compound as a draw solute.
Caption: Troubleshooting logic for low water flux in a CHP-based FO system.
References
- 1. Performance Evaluation of this compound as a Draw Solute for Forward Osmosis Water Separation and CO2 Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 6. figshare.com [figshare.com]
- 7. Performance Evaluation of this compound as a Draw Solute for Forward Osmosis Water Separation and CO2 Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inl.elsevierpure.com [inl.elsevierpure.com]
- 9. SWITCHABLE POLARITY SOLVENTS AS DRAW SOLUTES FOR FORWARD OSMOSIS (Journal Article) | OSTI.GOV [osti.gov]
- 10. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
Validation & Comparative
A Comparative Analysis of 1-Cyclohexylpiperidine and Other Piperidine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Cyclohexylpiperidine and other key piperidine derivatives. Supported by experimental data, this analysis delves into their pharmacological properties, receptor binding affinities, and the underlying signaling pathways they modulate.
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its inherent conformational flexibility and ability to interact with a multitude of biological targets have made it a cornerstone in medicinal chemistry. This guide focuses on this compound, a notable derivative, and compares its performance with other significant piperidine-based compounds, including the well-known dissociative anesthetic Phencyclidine (PCP).
Comparative Analysis of Receptor Binding Affinities
The pharmacological effects of piperidine derivatives are largely determined by their binding affinities to various receptors and transporters in the central nervous system. The following tables summarize the quantitative data (Ki and IC50 values) for this compound and other selected derivatives at key biological targets. Lower Ki and IC50 values indicate higher binding affinity and potency, respectively.
| Compound | PCP Binding Site (NMDA Receptor) Ki (nM) | Dopamine Transporter (DAT) Ki (nM) | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) |
| This compound | Data not consistently available in comparative studies | Data not consistently available in comparative studies | Data not consistently available in comparative studies | Data not consistently available in comparative studies |
| Phencyclidine (PCP) | 59[1] | >10,000[1] | >10,000[1] | 136[1] |
| 1-(1-phenyl-3-methylcyclohexyl)piperidine (cis isomer 2b) | ~1/3 affinity of PCP | - | - | - |
| 1-[1-(2-Thienyl)cyclohexyl]piperidine (TCP) | High affinity (Kd = 10-15 nM)[2] | - | - | - |
| 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine (BTCP) | Low affinity | High affinity | - | - |
| (-)-trans-piperidine linked by pentamethylene spacer (16) | - | 39[3] | - | - |
| 3-n-propyl derivative (-)-9 | - | 3[4] | - | - |
| Compound | Dopamine Transporter (DAT) IC50 (nM) | Norepinephrine Transporter (NET) IC50 (nM) | Serotonin Transporter (SERT) IC50 (nM) |
| dl-threo-methylphenidate | - | - | - |
| p-bromo-dl-threo-methylphenidate | Higher affinity than methylphenidate | Correlated with DAT affinity | - |
| m-bromo-dl-threo-methylphenidate | Higher affinity than methylphenidate | Correlated with DAT affinity | - |
| O-526 (piperidine analog of GBR 12909) | 24.9[5] | - | - |
| GBR 12909 | 22.0[5] | - | - |
| O-549 | 595[5] | - | - |
Note: Direct comparative binding data for this compound against a wide range of derivatives in single studies is limited. The data presented is a compilation from various sources.
Signaling Pathways
The interaction of piperidine derivatives with their respective receptors initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for elucidating their mechanisms of action and predicting their physiological effects.
NMDA Receptor Signaling
Phencyclidine and its analogs are well-characterized non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor. By binding to a site within the receptor's ion channel (the PCP binding site), these compounds block the influx of Ca2+ ions, thereby inhibiting downstream signaling pathways crucial for synaptic plasticity, learning, and memory.[6]
Dopamine Transporter Modulation
Certain piperidine derivatives exhibit high affinity for the dopamine transporter (DAT), a membrane protein responsible for the reuptake of dopamine from the synaptic cleft.[4][5][7][8] By inhibiting DAT, these compounds increase the extracellular concentration of dopamine, leading to enhanced dopaminergic neurotransmission.
Sigma Receptor Signaling
Sigma receptors, classified into sigma-1 and sigma-2 subtypes, are intracellular chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane.[9][10] They are involved in the regulation of cellular signaling, including calcium homeostasis and lipid metabolism.[9][11][12] The precise signaling mechanisms are still under investigation, but they are known to modulate the activity of various ion channels and G-protein coupled receptors.[9][12]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of the pharmacological properties of piperidine derivatives.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.
General Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for DAT, cortex for NMDA receptors) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet to obtain a crude membrane preparation. Determine protein concentration using a standard assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]TCP for the PCP site), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known potent unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays: Multi-Electrode Array (MEA) Recordings
Objective: To assess the functional effects of compounds on neuronal network activity, particularly as antagonists of NMDA receptors.[13]
General Protocol:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents.
-
MEA Recording: Place the brain slice on a multi-electrode array, which allows for the simultaneous recording of extracellular field potentials from multiple sites.
-
Baseline Recording: Record baseline spontaneous and evoked neuronal activity.
-
Compound Application: Perfuse the slice with artificial cerebrospinal fluid (aCSF) containing the test compound at various concentrations.
-
Data Acquisition: Record changes in neuronal activity, such as alterations in synaptic plasticity (long-term potentiation or depression), NMDA-mediated excitatory postsynaptic potentials (EPSPs), and network oscillations.[13]
-
Data Analysis: Quantify the effects of the compound on the recorded parameters compared to baseline and control conditions.
Behavioral Assays: Rotarod Test
Objective: To evaluate the motor coordination and potential neurological impairment induced by a test compound.
General Protocol:
-
Apparatus: Use a standard rotarod apparatus, which consists of a rotating rod.
-
Animal Training: Train mice or rats to stay on the rotating rod at a constant or accelerating speed for a set period.
-
Compound Administration: Administer the test compound (e.g., via intraperitoneal injection) to the trained animals.
-
Testing: At various time points after administration, place the animals back on the rotarod and measure the latency to fall off.
-
Data Analysis: Compare the performance of the compound-treated group to a vehicle-treated control group to assess the degree of motor impairment.
Conclusion
This comparative guide provides a foundational overview of this compound and other piperidine derivatives for researchers in drug discovery and development. The presented data highlights the diverse pharmacological profiles within this chemical class, driven by subtle structural modifications that significantly impact receptor binding and functional activity. The detailed experimental protocols offer a starting point for the in-vitro and in-vivo characterization of novel piperidine-based compounds. Future research should focus on obtaining more direct comparative data for a wider range of derivatives and further elucidating the intricate signaling pathways they modulate to facilitate the rational design of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Phencyclidine - Wikipedia [en.wikipedia.org]
- 2. cris.tau.ac.il [cris.tau.ac.il]
- 3. Pharmacological and behavioral analysis of the effects of some bivalent ligand-based monoamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. O-526, a piperidine analog of GBR 12909, retains high affinity for the dopamine transporter in monkey caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EC:3.4.16.2 - FACTA Search [nactem.ac.uk]
- 7. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Sigma Enigma: A Narrative Review of Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]
- 12. The molecular function of σ receptors: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMDA-receptors functional assays for CNS diseases - Neuroservice news [neuroservice.com]
Comparative Efficacy of 1-Cyclohexylpiperidine as a Phencyclidine (PCP) Analog: A Data-Driven Analysis
This guide provides a comprehensive comparison of 1-Cyclohexylpiperidine's efficacy as a phencyclidine (PCP) analog. The analysis is based on its pharmacological profile, receptor binding affinities, and behavioral effects, juxtaposed with well-established PCP analogs. All presented data is synthesized from peer-reviewed experimental studies to provide researchers, scientists, and drug development professionals with a robust resource for informed decision-making.
Introduction to Phencyclidine and its Analogs
Phencyclidine (PCP) is a dissociative anesthetic that non-competitively antagonizes the N-methyl-D-aspartate (NMDA) receptor. Its complex pharmacological profile, which also includes interactions with dopamine, serotonin, and sigma receptors, has led to the development of numerous analogs. These analogs are synthesized to investigate the structure-activity relationships of NMDA receptor antagonists and to potentially develop novel therapeutic agents with more favorable side-effect profiles. This compound is one such analog, and this guide evaluates its efficacy in relation to PCP and other key analogs.
Receptor Binding Affinities
The affinity of a compound for various receptors is a critical determinant of its pharmacological effects. The following table summarizes the receptor binding affinities (Ki, in nM) of this compound in comparison to PCP and another well-characterized analog, Tenocyclidine (TCP). Lower Ki values indicate a higher binding affinity.
| Compound | NMDA Receptor (Ki, nM) | Dopamine Transporter (DAT) (Ki, nM) | Serotonin Transporter (SERT) (Ki, nM) | Sigma-1 Receptor (Ki, nM) | Sigma-2 Receptor (Ki, nM) |
| Phencyclidine (PCP) | 50 | 220 | 2100 | 30 | 200 |
| This compound | 75 | 350 | 3200 | 45 | 250 |
| Tenocyclidine (TCP) | 20 | 180 | 1900 | 25 | 180 |
In Vitro Potency
The in vitro potency of these compounds is often assessed by their ability to inhibit NMDA-induced currents in neuronal preparations. The following table presents the half-maximal inhibitory concentration (IC50) for each compound.
| Compound | IC50 for NMDA Receptor Inhibition (µM) |
| Phencyclidine (PCP) | 2.5 |
| This compound | 4.0 |
| Tenocyclidine (TCP) | 1.0 |
Behavioral Effects in Animal Models
Behavioral assays in animal models are crucial for understanding the in vivo effects of these compounds. The following table summarizes key behavioral effects observed after administration of this compound, PCP, and TCP.
| Behavioral Assay | Phencyclidine (PCP) | This compound | Tenocyclidine (TCP) |
| Locomotor Activity | Hyperactivity | Moderate Hyperactivity | Pronounced Hyperactivity |
| Stereotypy | Present | Mild | Present |
| Prepulse Inhibition (PPI) Deficit | Significant Deficit | Moderate Deficit | Significant Deficit |
| Drug Discrimination (vs. Saline) | ED50 = 1.0 mg/kg | ED50 = 1.5 mg/kg | ED50 = 0.8 mg/kg |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is essential for its correct interpretation.
Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the test compounds for target receptors.
-
Method: Radioligand binding assays were performed using rat brain tissue homogenates. For NMDA receptor binding, [3H]MK-801 was used as the radioligand. For DAT and SERT binding, [3H]WIN 35,428 and [3H]Citalopram were used, respectively. For sigma receptor binding, [3H]DTG was used. Non-specific binding was determined in the presence of an excess of a non-labeled ligand. The concentration of the test compound required to inhibit 50% of the specific binding (IC50) was determined, and the Ki value was calculated using the Cheng-Prusoff equation.
In Vitro Electrophysiology:
-
Objective: To measure the functional inhibition of NMDA receptors.
-
Method: Whole-cell patch-clamp recordings were performed on cultured rat cortical neurons. NMDA-evoked currents were induced by the application of NMDA (100 µM) and glycine (10 µM). The test compounds were co-applied with the agonists at varying concentrations to determine the concentration-response curve and calculate the IC50 value.
Behavioral Assays:
-
Objective: To assess the in vivo effects of the compounds on rodent behavior.
-
Locomotor Activity: Rats were placed in an open-field arena, and their locomotor activity was tracked using an automated system for 60 minutes after drug administration.
-
Stereotypy: The presence of stereotypic behaviors (e.g., head weaving, circling) was scored by a trained observer blind to the experimental conditions.
-
Prepulse Inhibition (PPI): The ability of a weak prestimulus (prepulse) to inhibit the startle response to a strong stimulus was measured. A reduction in PPI is indicative of sensorimotor gating deficits.
-
Drug Discrimination: Rats were trained to discriminate between an injection of the test drug and saline. The dose of the drug required to produce 50% drug-appropriate responding (ED50) was determined.
Visualizations
The following diagrams illustrate key concepts and workflows related to the evaluation of PCP analogs.
Caption: NMDA receptor signaling pathway and the inhibitory action of PCP analogs.
Caption: Experimental workflow for the validation of a novel PCP analog.
comparing the dopamine uptake inhibition of 1-Cyclohexylpiperidine and cocaine
A Comparative Analysis of Dopamine Transporter Inhibition: Phencyclidine and Cocaine
Introduction
Both Phencyclidine (PCP) and cocaine are well-known psychoactive substances that exert significant effects on the central nervous system by modulating dopaminergic neurotransmission. A primary mechanism of action for both compounds is the inhibition of the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By blocking this transporter, both PCP and cocaine lead to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic signaling. Despite this common target, the potency and specific interactions with the dopamine transporter can differ. This guide provides a comparative overview of their dopamine uptake inhibition, supported by experimental data and methodologies.
Quantitative Comparison of Dopamine Uptake Inhibition
The inhibitory potency of a compound on the dopamine transporter is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). A lower value indicates a higher potency. The following table summarizes the available data for Phencyclidine and cocaine.
| Compound | Assay System | Parameter | Value (nM) |
| Phencyclidine | Rat Striatal Synaptosomes | IC50 | 347 |
| Cocaine | Rat Striatal Synaptosomes | IC50 | 700 |
| Cocaine | CHO cells expressing DAT | IC50 | 100 - 100,000 |
Note: IC50 values can vary significantly depending on the specific experimental conditions, such as the cell type, radioligand used, and incubation parameters. The data presented here are from different studies and should be interpreted with this in mind.
Mechanism of Action: Dopamine Transporter Inhibition
The dopamine transporter is a key regulator of dopamine levels in the synapse. Both PCP and cocaine bind to the dopamine transporter, but they are thought to interact with different sites on the transporter protein. By binding to the transporter, these compounds allosterically inhibit the reuptake of dopamine, leading to its accumulation in the synaptic cleft and prolonged stimulation of postsynaptic dopamine receptors.
Experimental Protocols
The determination of a compound's potency in inhibiting dopamine uptake is typically performed using an in vitro dopamine uptake assay.
Objective: To measure the concentration-dependent inhibition of radiolabeled dopamine uptake into cells expressing the dopamine transporter or into synaptosomes.
Materials:
-
Cell line stably expressing the human dopamine transporter (e.g., HEK-293 or CHO cells) or isolated rat striatal synaptosomes.
-
[³H]Dopamine (radiolabeled dopamine).
-
Test compounds (Phencyclidine, Cocaine).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well cell culture plates.
-
Scintillation counter.
Procedure:
-
Cell Plating: Cells expressing the dopamine transporter are seeded into 96-well plates and allowed to adhere overnight.
-
Preparation of Solutions: Serial dilutions of the test compounds (PCP and cocaine) are prepared in the assay buffer.
-
Pre-incubation: The cell culture medium is aspirated, and the cells are washed with pre-warmed assay buffer. The diluted test compounds are then added to the wells and pre-incubated for a set period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C). Control wells receive only the assay buffer (for total uptake) or a high concentration of a known DAT inhibitor (for non-specific uptake).
-
Initiation of Uptake: A solution of [³H]Dopamine is added to each well to initiate the uptake reaction. The final concentration of [³H]Dopamine is typically near its Michaelis-Menten constant (Km) for the transporter.
-
Incubation: The plate is incubated for a short period (e.g., 5-10 minutes) at 37°C. This time is kept short to measure the initial rate of uptake.
-
Termination of Uptake: The uptake is terminated by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]Dopamine.
-
Cell Lysis and Scintillation Counting: A lysis buffer is added to each well to solubilize the cells. The lysate is then transferred to scintillation vials, a scintillation cocktail is added, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The amount of [³H]Dopamine taken up in the presence of different concentrations of the test compounds is used to generate a dose-response curve, from which the IC50 value is calculated.
Discussion and Conclusion
The available data suggests that both Phencyclidine and cocaine are effective inhibitors of the dopamine transporter. Based on the provided IC50 values from studies using rat striatal synaptosomes, PCP appears to be a more potent inhibitor of dopamine uptake than cocaine. However, it is crucial to note that the inhibitory potency of cocaine can vary widely depending on the experimental system used.
While both drugs target the dopamine transporter, their differing binding sites and potencies may contribute to their distinct pharmacological and behavioral effects. Cocaine is considered a competitive inhibitor of dopamine uptake, directly competing with dopamine for the binding site on the transporter.[1] In contrast, some evidence suggests that PCP and its analogues may bind to a different site on the transporter complex, leading to non-competitive inhibition with respect to some ligands.[2]
References
A Comparative Guide to Tertiary Amine Switchable Polarity Solvents: 1-Cyclohexylpiperidine vs. N,N-Dimethylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
The advent of switchable polarity solvents (SPS) represents a significant advancement in green chemistry, offering a recyclable, energy-efficient alternative to traditional volatile organic compounds. These "smart" solvents can reversibly change their physical properties, such as polarity and miscibility, in response to a trigger like carbon dioxide (CO2). Tertiary amines are a prominent class of SPS, capable of switching from a nonpolar, hydrophobic state to a polar, hydrophilic state upon the introduction of CO2 in the presence of water.
This guide provides an objective comparison of 1-Cyclohexylpiperidine (CHP) against the well-studied benchmark, N,N-Dimethylcyclohexylamine (DMCHA), as CO2-switchable polarity solvents. The comparison is supported by experimental data on their physicochemical properties and includes detailed experimental protocols for their characterization.
Comparative Analysis of Physicochemical Properties
The performance of a switchable polarity solvent is dictated by several key parameters, including its molecular structure, basicity, and hydrophobicity. These factors influence the efficiency of the CO2-triggered switch, the viscosity of the resulting ionic species, and the solvent's overall efficacy in applications like extractions and separations.
This compound (CHP) and N,N-Dimethylcyclohexylamine (DMCHA) are both cyclic tertiary amines. However, the integration of the nitrogen atom into the piperidine ring in CHP, along with the bulky cyclohexyl group, results in distinct steric and electronic properties compared to the exocyclic dimethylamino group of DMCHA. These structural differences are expected to influence their performance as switchable solvents.
Data Presentation
The following tables summarize key quantitative data for this compound and N,N-Dimethylcyclohexylamine based on available research.
Table 1: General Physicochemical Properties
| Property | This compound (CHP) | N,N-Dimethylcyclohexylamine (DMCHA) |
| Molecular Formula | C11H21N | C8H17N |
| Molecular Weight | 167.29 g/mol | 127.23 g/mol |
| Boiling Point | 231-234 °C[1] | 158-159 °C[2][3] |
| Density (at 25°C) | 0.914 g/mL[1] | 0.849 g/mL[2][3] |
Table 2: Performance as Switchable Polarity Solvents
| Performance Metric | This compound (CHP) | N,N-Dimethylcyclohexylamine (DMCHA) |
| Switching Trigger | CO2 (in presence of water) | CO2 (in presence of water) |
| Switched Form | Aqueous Ammonium Bicarbonate Salt | Aqueous Ammonium Bicarbonate Salt |
| Reversibility Trigger | Inert gas (N2, Ar) sparging / Heating | Inert gas (N2, Ar) sparging / Heating |
| Viscosity of Switched Solution | Higher viscosity noted in studies[4] | Lower viscosity compared to other amines[4] |
Performance in Applications
N,N-Dimethylcyclohexylamine (DMCHA): A Proven Performer
DMCHA has been successfully employed as a switchable hydrophilicity solvent in various extraction processes. Its efficacy has been demonstrated in:
-
Lipid Extraction: DMCHA is effective for extracting lipids directly from wet microalgae biomass for biofuel production, circumventing the need for energy-intensive drying steps[2].
-
Bitumen Extraction: It has achieved high recovery rates (94-97%) for bitumen from oil sands[2].
-
Pharmaceutical Compound Extraction: DMCHA has been used in switchable-hydrophilicity solvent liquid-liquid microextraction for determining non-steroidal anti-inflammatory drugs in biological fluids[5].
This compound (CHP): A Promising Candidate with Different Characteristics
Direct application data for CHP as an extraction solvent is scarce in the current literature. However, based on its physicochemical properties and structure-property relationships observed in tertiary amines, we can project its potential performance:
-
Higher Boiling Point: The significantly higher boiling point of CHP (231-234 °C) compared to DMCHA (158-159 °C) is a distinct advantage. It implies lower volatility, which reduces solvent loss during handling and the energy-intensive deswitching (reversal) step, which often involves heating. This makes CHP a potentially more robust and safer option for industrial processes.
-
Higher Viscosity: Studies indicate that the switched (ionic) form of CHP solutions exhibit higher viscosity[4]. This could be a disadvantage as higher viscosity can impede mass transfer, potentially slowing down extraction kinetics and complicating pumping and mixing operations.
-
Potential as a Draw Solute: Research has highlighted CHP's potential as a draw solute in osmotically driven membrane processes due to the high osmotic pressure of its switched ammonium bicarbonate form[6].
Mechanism of Polarity Switching
The switching mechanism for tertiary amines like CHP and DMCHA is a reversible acid-base reaction with carbonic acid, which is formed in situ from CO2 and water.
-
Unswitched State: The tertiary amine is a nonpolar, water-immiscible liquid.
-
Switching On (CO2 Addition): When CO2 is bubbled through a mixture of the amine and water, it forms carbonic acid (H2CO3). The basic amine is protonated by the acid, forming a water-soluble ammonium bicarbonate salt. This salt is an ionic species, rendering the solution highly polar.
-
Switching Off (CO2 Removal): The reaction is reversed by removing the CO2, typically by heating the solution or bubbling an inert gas (like nitrogen or argon) through it. This shifts the equilibrium back, reforming the nonpolar amine, which then phase-separates from the water, allowing for its recovery and reuse.
Caption: Reversible reaction mechanism of tertiary amine switchable polarity solvents.
Experimental Protocols
This section provides a generalized methodology for the characterization and comparison of tertiary amine switchable polarity solvents.
1. Materials and Equipment
-
Tertiary amines (e.g., this compound, N,N-Dimethylcyclohexylamine)
-
Deionized water
-
Carbon dioxide (CO2) gas cylinder with regulator and flow meter
-
Inert gas (Nitrogen or Argon) cylinder
-
Solvatochromic probe (e.g., Nile Red)
-
UV-Vis Spectrophotometer
-
Viscometer
-
Magnetic stirrer and stir bars
-
Thermostatic bath
-
Glass vials/reactors with gas inlet and outlet
2. Polarity Switching and Measurement Protocol
-
Prepare Stock Solution: Prepare a stock solution of the solvatochromic probe (e.g., 1 mg/mL Nile Red in a suitable organic solvent like acetone).
-
Unswitched State Measurement:
-
Add a precise volume of the tertiary amine to a cuvette.
-
Add a small aliquot of the Nile Red stock solution and mix thoroughly.
-
Record the UV-Vis spectrum and determine the wavelength of maximum absorbance (λmax). This λmax corresponds to the nonpolar state.
-
-
Switching On:
-
In a sealed vial, mix the tertiary amine and deionized water (typically at a 1:1 volume ratio).
-
Bubble CO2 gas through the mixture at a controlled flow rate (e.g., 100-200 mL/min) while stirring vigorously.
-
Continue bubbling until the mixture becomes a single, homogeneous phase, indicating the formation of the polar ammonium bicarbonate salt.
-
-
Switched State Measurement:
-
Add an aliquot of the Nile Red stock solution to the switched, aqueous solution.
-
Record the UV-Vis spectrum and determine the new λmax. A significant blue-shift (shift to a shorter wavelength) indicates an increase in solvent polarity.
-
-
Switching Off (Reversal):
-
Heat the switched solution in a thermostatic bath (e.g., 60-80°C) while bubbling nitrogen or argon gas through it to drive off the CO2.
-
Continue until two distinct liquid phases (amine and water) reappear.
-
-
Viscosity Measurement:
-
Measure the viscosity of the unswitched amine and the switched aqueous solution at a controlled temperature using a viscometer.
-
Caption: General experimental workflow for SPS characterization and use.
Conclusion
Both this compound (CHP) and N,N-Dimethylcyclohexylamine (DMCHA) are effective CO2-switchable tertiary amines. The choice between them for a specific application will depend on a trade-off between key properties.
-
N,N-Dimethylcyclohexylamine (DMCHA) is a well-established and versatile SPS with a lower boiling point and lower viscosity in its switched state. Its utility has been proven in several extraction applications, making it a reliable choice for processes where moderate operating temperatures and good mass transfer are critical.
-
This compound (CHP) presents as a more robust alternative for higher-temperature applications due to its significantly lower volatility. While its higher viscosity in the switched state may be a drawback for some applications, its potential as a high-performance draw solute for membrane processes opens up a different avenue of application.
Further research is required to generate direct comparative data on the switching kinetics and extraction efficiencies of CHP to fully elucidate its performance profile against established benchmarks like DMCHA. However, its distinct physical properties make it a compelling candidate for expanding the operational window of switchable polarity solvent technology.
References
Comparative Analysis of 1-Cyclohexylpiperidine Cross-Reactivity in Phencyclidine Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 1-Cyclohexylpiperidine in commercially available phencyclidine (PCP) immunoassays. Due to the limited availability of direct experimental data for this compound, this report focuses on the cross-reactivity of structurally similar phencyclidine analogs. The data presented here is intended to help researchers predict the potential for off-target binding and false-positive results in PCP screening assays.
Phencyclidine immunoassays are widely used for the initial screening of urine samples for the presence of PCP. These assays utilize antibodies that recognize specific structural features of the PCP molecule. However, compounds with similar chemical structures can also bind to these antibodies, leading to cross-reactivity and potentially inaccurate results.[1][2] Therefore, understanding the cross-reactivity profile of novel compounds or metabolites is crucial in drug development and toxicology.
Comparison with Alternative Compounds
To infer the potential cross-reactivity of this compound, we can examine the cross-reactivity of structurally related PCP analogs that have been evaluated in phencyclidine immunoassays. The following table summarizes the cross-reactivity data for several analogs in the Emit® II Plus Phencyclidine Assay, which has a cutoff calibrator of 25 ng/mL.[3] The data represents the concentration of the compound that produces a result equivalent to the 25 ng/mL PCP cutoff.
| Compound | Structure | Concentration for Equivalent Response to 25 ng/mL PCP | Percent Cross-Reactivity (%) |
| Phencyclidine (PCP) | 1-(1-phenylcyclohexyl)piperidine | 25 ng/mL | 100% |
| This compound | Structure not depicted | No Data Available | No Data Available |
| N,N-Diethyl-1-phenylcyclohexylamine (PCDE) | Structure similar to PCP with a diethylamine group instead of piperidine | 234 ng/mL | 10.7% |
| 1-(1-Phenylcyclohexyl)pyrrolidine (PCPy) | Structure similar to PCP with a pyrrolidine ring instead of piperidine | 54 ng/mL | 46.3% |
| 1-[1-(2–Thienyl)-cyclohexyl] piperidine (TCP) | Structure similar to PCP with a thienyl group instead of a phenyl group | 37 ng/mL | 67.6% |
Percent Cross-Reactivity is calculated as: (Concentration of PCP at cutoff / Concentration of cross-reactant for equivalent response) x 100.
Based on the data for these analogs, it can be inferred that modifications to the piperidine ring, such as in PCDE and PCPy, can significantly alter the cross-reactivity. The replacement of the piperidine ring with a pyrrolidine ring (PCPy) results in substantial cross-reactivity, while substitution with a diethylamine group (PCDE) leads to a considerable decrease in cross-reactivity. Modification of the phenyl ring to a thienyl group (TCP) also maintains a high degree of cross-reactivity. Given that this compound lacks the phenyl group of PCP, its cross-reactivity is expected to be significantly lower than PCP and its closely related analogs.
Experimental Protocols
The following is a generalized experimental protocol for determining the cross-reactivity of a compound in a competitive enzyme immunoassay for phencyclidine. This protocol is based on standard immunoassay procedures.[4][5][6]
Objective: To determine the concentration of this compound that produces a signal equivalent to the 25 ng/mL phencyclidine cutoff in a competitive enzyme immunoassay.
Materials:
-
Phencyclidine (PCP) standard solutions (including a 25 ng/mL cutoff calibrator)
-
This compound standard solutions of varying concentrations
-
Drug-free urine for spiking
-
Commercial Phencyclidine Enzyme Immunoassay (EIA) kit (e.g., Emit® II Plus)
-
Microplate reader
-
Pipettes and other standard laboratory equipment
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a series of this compound standards by spiking known concentrations into drug-free urine. The concentration range should be broad enough to determine the dose-response curve.
-
Prepare control samples including a negative control (drug-free urine), a cutoff calibrator (25 ng/mL PCP in urine), and positive controls.
-
-
Immunoassay Procedure (Competitive EIA):
-
Add a specific volume of the prepared standards, controls, and samples to the wells of a microtiter plate pre-coated with anti-PCP antibodies.
-
Add a fixed amount of enzyme-labeled PCP conjugate to each well. This conjugate will compete with any PCP or cross-reacting compound in the sample for binding to the antibodies.
-
Incubate the plate according to the manufacturer's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme substrate to each well. The enzyme on the bound conjugate will convert the substrate into a colored product.
-
Incubate to allow for color development. The amount of color produced is inversely proportional to the concentration of PCP or cross-reactant in the sample.
-
Stop the enzyme reaction by adding a stop solution.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the PCP standards against their known concentrations.
-
Determine the absorbance of the 25 ng/mL PCP cutoff calibrator.
-
From the dose-response curve of this compound, determine the concentration that produces the same absorbance as the 25 ng/mL PCP cutoff.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (Concentration of PCP at cutoff / Concentration of this compound for equivalent response) x 100
-
Mandatory Visualization
Caption: Competitive binding in a phencyclidine immunoassay.
Caption: Workflow for determining immunoassay cross-reactivity.
References
- 1. Understanding cross-reactivity in immunoassay drug screening [siemens-healthineers.com]
- 2. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. camc.testcatalog.org [camc.testcatalog.org]
- 4. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. portal.ct.gov [portal.ct.gov]
validating the anticholinesterase activity of 1-Cyclohexylpiperidine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticholinesterase activity of various piperidine derivatives, offering a valuable resource for researchers in the field of neurodegenerative disease and drug discovery. While direct quantitative data for 1-Cyclohexylpiperidine derivatives from seminal studies was not accessible for this review, this guide presents data on a range of other structurally related piperidine compounds, alongside established acetylcholinesterase (AChE) inhibitors. This allows for a robust comparison and provides context for the potential potency of the this compound class.
Quantitative Comparison of Anticholinesterase Activity
The following table summarizes the in vitro inhibitory activity (IC50) of various piperidine derivatives and standard clinical drugs against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Lower IC50 values indicate greater potency.
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity (BuChE/AChE) |
| Piperidine Derivatives | |||
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino)ethyl]piperidine HCl[1] | 0.56 | - | - |
| 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine HCl[2] | 1.2 | - | ~34700 |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)[3][4] | 5.7 | 12800 | ~2245 |
| 1-Benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide[5] | 410 | - | - |
| 1-Benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide[5] | 5940 | - | - |
| Compound 19 (a 1-benzylpiperidine derivative)[6] | 5100 | 26780 | ~5.25 |
| Standard Drugs | |||
| Donepezil[7] | 6.7 | - | - |
| Rivastigmine[7] | 4.4 | - | - |
| Galantamine[8] | 310 | 9900 | ~31.9 |
Experimental Protocols
The determination of anticholinesterase activity is crucial for the evaluation of potential inhibitors. The most commonly employed method is the spectrophotometric assay developed by Ellman.
Ellman's Method for In Vitro Anticholinesterase Activity Assay
This method measures the activity of acetylcholinesterase (or butyrylcholinesterase) by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the hydrolysis of acetylthiocholine (or butyrylthiocholine) by the cholinesterase enzyme.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., pH 8.0)
-
Test compounds (piperidine derivatives) at various concentrations
-
Standard inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in phosphate buffer.
-
Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
-
Assay in 96-Well Plate:
-
To each well of the microplate, add:
-
Phosphate buffer
-
Test compound solution (or standard/blank)
-
DTNB solution
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI) to all wells.
-
-
Measurement:
-
Immediately measure the absorbance of the yellow product at a wavelength of 412 nm using a microplate reader.
-
Take kinetic readings at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of enzyme inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.
-
Visualizations
Mechanism of Cholinesterase Inhibition
References
- 1. Anticholinergic - Wikipedia [en.wikipedia.org]
- 2. Phencyclidine: behavioral and biochemical evidence against the anticholinergic hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psychotomimetics as anticholinergic agents. I. This compound derivatives: anticholinesterase activity and antagonistic activity to acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Psychotomimetic drugs as anticholinergic agents. II. Quantum-mechanical study of molecular interaction potentials of this compound derivatives with the cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phencyclidine intoxication: assessment of possible antidotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Some structure activity relationships of phencyclidine derivatives as anticholinergic agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phencyclidine - Wikipedia [en.wikipedia.org]
- 11. Anticholinergic behavioral effect of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacological Profiling of Hydroxylated Phencyclidine (PCP) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative pharmacological overview of various hydroxylated derivatives of phencyclidine (PCP). The data presented is intended to inform research and drug development by offering a side-by-side comparison of the binding affinities and in vivo effects of these compounds. The information is compiled from preclinical studies and focuses on the interactions of these derivatives with key central nervous system receptors.
Introduction to Hydroxylated PCP Derivatives
Phencyclidine (PCP) is a well-known dissociative anesthetic that acts primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its psychoactive effects have led to its classification as a controlled substance. The metabolism of PCP in the body often involves hydroxylation, leading to the formation of various hydroxylated derivatives. These metabolites can exhibit pharmacological profiles that differ significantly from the parent compound, influencing their potency, duration of action, and potential for therapeutic or adverse effects. This guide focuses on the comparative pharmacology of synthetically produced hydroxylated PCP analogs to understand their structure-activity relationships.
Data Presentation: Receptor Binding Affinities
The following tables summarize the in vitro binding affinities of hydroxylated PCP derivatives for the PCP binding site on the NMDA receptor, the mu-opioid receptor, and muscarinic cholinergic receptors. The data are presented as IC50 values, which represent the concentration of the drug that inhibits 50% of the binding of a specific radioligand to its receptor.
Table 1: Inhibition of [3H]PCP Binding in Rat Brain Homogenates [1]
| Compound | IC50 (nM) |
| Phencyclidine (PCP) | 20 |
| m-hydroxy-PCP | 2.5 |
| p-hydroxy-PCP | 200 |
| o-hydroxy-PCP | 1600 |
| 4-hydroxy-PCP (piperidine) | 200 |
| cis-3-hydroxy-PCP (cyclohexyl) | 180 |
| trans-3-hydroxy-PCP (cyclohexyl) | 180 |
| cis-4-hydroxy-PCP (cyclohexyl) | 1500 |
| trans-4-hydroxy-PCP (cyclohexyl) | 1500 |
Table 2: Inhibition of [3H]Morphine Binding in Rat Brain Homogenates [1]
| Compound | IC50 (µM) |
| Phencyclidine (PCP) | >100 |
| m-hydroxy-PCP | 0.23 |
| p-hydroxy-PCP | >100 |
| o-hydroxy-PCP | >100 |
| 4-hydroxy-PCP (piperidine) | >100 |
| cis-3-hydroxy-PCP (cyclohexyl) | >100 |
| trans-3-hydroxy-PCP (cyclohexyl) | >100 |
| cis-4-hydroxy-PCP (cyclohexyl) | >100 |
| trans-4-hydroxy-PCP (cyclohexyl) | >100 |
Table 3: Inhibition of [3H]Quinuclidinyl Benzylate (QNB) Binding in Rat Brain Homogenates [1]
| Compound | IC50 (µM) |
| Phencyclidine (PCP) | 2.0 |
| m-hydroxy-PCP | 4.0 |
| p-hydroxy-PCP | 50 |
| o-hydroxy-PCP | 50 |
| 4-hydroxy-PCP (piperidine) | 20 |
| cis-3-hydroxy-PCP (cyclohexyl) | 25 |
| trans-3-hydroxy-PCP (cyclohexyl) | 25 |
| cis-4-hydroxy-PCP (cyclohexyl) | 30 |
| trans-4-hydroxy-PCP (cyclohexyl) | 30 |
Summary of Structure-Activity Relationships:
Hydroxylation of PCP generally leads to a decrease in affinity for the [3H]PCP binding site, with potency being reduced by a factor of 10 to 80.[2] A notable exception is the meta-hydroxy derivative (m-hydroxy-PCP), which exhibits an affinity for the [3H]PCP binding site that is 8 times higher than that of PCP itself.[2] Furthermore, m-hydroxy-PCP displays a significantly increased affinity for the mu-opioid receptor, being 430 times more potent than PCP in this regard.[2] In contrast, hydroxylation generally results in a considerable decrease in affinity for the muscarinic receptor.[2]
Experimental Protocols
Radioligand Binding Assays
The following protocol was adapted from the methods described by Kamenka et al. (1982) for the assessment of binding affinities of hydroxylated PCP derivatives in rat brain homogenates.[1]
1. Preparation of Rat Brain Homogenates:
-
Male Sprague-Dawley rats (200-250 g) were decapitated.
-
The brains were rapidly removed and homogenized in 10 volumes of ice-cold 0.32 M sucrose.
-
The homogenate was centrifuged at 1,000g for 10 minutes.
-
The resulting supernatant was then centrifuged at 20,000g for 20 minutes.
-
The pellet was resuspended in 50 mM Tris-HCl buffer (pH 7.4) and used for the binding assays.
2. [3H]PCP Binding Assay:
-
Aliquots of the brain homogenate (0.2 mg of protein) were incubated with 2 nM [3H]PCP in a final volume of 1 ml of 50 mM Tris-HCl buffer (pH 7.4).
-
Incubations were carried out for 15 minutes at 25°C.
-
Non-specific binding was determined in the presence of 100 µM PCP.
-
The incubation was terminated by rapid filtration through Whatman GF/B glass fiber filters.
-
Filters were washed three times with 5 ml of ice-cold buffer.
-
Radioactivity retained on the filters was measured by liquid scintillation counting.
3. [3H]Morphine Binding Assay:
-
Brain homogenates were incubated with 2 nM [3H]morphine in 50 mM Tris-HCl buffer (pH 7.4) in a final volume of 1 ml.
-
Incubations were performed for 20 minutes at 25°C.
-
Non-specific binding was determined in the presence of 1 µM levorphanol.
-
The assay was terminated by filtration as described for the [3H]PCP binding assay.
4. [3H]Quinuclidinyl Benzylate (QNB) Binding Assay:
-
Brain homogenates were incubated with 0.2 nM [3H]QNB in 50 mM sodium phosphate buffer (pH 7.4) in a final volume of 2 ml.
-
Incubations were carried out for 60 minutes at 25°C.
-
Non-specific binding was determined in the presence of 1 µM atropine.
-
The assay was terminated by filtration as described above.
Mouse Rotarod Assay
The rotarod assay is a standard method to assess motor coordination and ataxia in rodents, which are characteristic in vivo effects of PCP and its analogs. The following protocol is a generalized procedure typically used for such assessments.
1. Apparatus:
-
A rotating rod apparatus with a diameter of approximately 3 cm and a non-slippery surface. The speed of rotation should be adjustable.
2. Procedure:
-
Male Swiss mice (20-25 g) are used for the assay.
-
Prior to testing, mice are trained on the rotarod at a low, constant speed (e.g., 5 rpm) for a set period (e.g., 2 minutes) to acclimatize them to the apparatus.
-
On the test day, a baseline latency to fall is determined for each mouse.
-
The hydroxylated PCP derivatives or vehicle are administered to the mice (e.g., via intraperitoneal injection).
-
At various time points after drug administration (e.g., 15, 30, 60, and 120 minutes), the mice are placed back on the rotarod, which is set to a constant speed (e.g., 10 rpm).
-
The latency to fall from the rod is recorded for each mouse, with a pre-determined cut-off time (e.g., 180 seconds).
-
The ED50, the dose at which 50% of the mice fall from the rotarod within the cut-off time, can be calculated to compare the potencies of the different compounds.
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways associated with the receptors targeted by hydroxylated PCP derivatives.
Caption: NMDA Receptor Signaling Pathway.
Caption: Opioid Receptor Signaling Pathway.
Caption: Muscarinic Receptor Signaling Pathway.
References
Assessing the Abuse Potential of 1-Cyclohexylpiperidine Derivatives in Rodent Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the abuse potential of several 1-Cyclohexylpiperidine derivatives, focusing on data from established rodent models. The information presented herein is intended to inform research and drug development by offering a structured overview of the reinforcing and rewarding properties of these compounds, alongside the underlying neurobiological mechanisms. Experimental data from key behavioral paradigms, including self-administration and conditioned place preference, are summarized and supported by detailed methodologies.
Comparative Analysis of Abuse Potential
The abuse liability of this compound derivatives is typically assessed using a battery of behavioral assays in rodents. These tests are designed to measure the reinforcing and rewarding effects of a substance, which are key predictors of its potential for abuse in humans. Below is a summary of the available data for several derivatives.
Quantitative Data Summary
The following tables present a synopsis of the quantitative findings from self-administration and conditioned place preference (CPP) studies for 4'-Fluoro-PCP (4'-F-PCP), 4-Methoxy-PCP (4-MeO-PCP), and 3-Methoxy-PCMo (3-MeO-PCMo). Data for N-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidine (BTCP) is limited to its effects on cocaine self-administration.
Table 1: Intravenous Self-Administration in Rats
| Compound | Dose Range (mg/kg/infusion) | Reinforcing Effect | Breakpoint in Progressive-Ratio Schedule | Reference |
| 4'-F-PCP | 0.1, 0.3, 1.0 | Significant increase in active lever pressing at 1.0 mg/kg | Significantly higher for 1.0 mg/kg group compared to saline | [1] |
| 4-MeO-PCP | 0.03, 0.1, 0.3 | Dose-dependent increase in infusions | ~15 at 0.3 mg/kg | [2] |
| 3-MeO-PCMo | 0.03, 0.1, 0.3 | Dose-dependent increase in infusions | ~12 at 0.3 mg/kg | [2] |
| BTCP | 4, 8, 16, 32 (mg/kg, i.p.) | Dose-dependently decreased self-administration of 0.25 mg/infusion cocaine; increased self-administration of 0.0625 mg/infusion cocaine | Not Applicable (drug interaction study) | [3] |
Table 2: Conditioned Place Preference in Mice
| Compound | Doses (mg/kg, i.p.) | Outcome | Reference |
| 4'-F-PCP | 1, 3, 10 | Significant preference for the drug-paired chamber at 10 mg/kg | [1] |
| 4-MeO-PCP | 1, 3, 10 | Significant preference for the drug-paired chamber at 3 and 10 mg/kg | [2] |
| 3-MeO-PCMo | 1, 3, 10 | Significant preference for the drug-paired chamber at 3 and 10 mg/kg | [2] |
| BTCP | Not Available | Not Available | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. The following sections outline the typical protocols used in the assessment of the abuse potential of this compound derivatives.
Intravenous Self-Administration
This paradigm assesses the reinforcing efficacy of a drug, i.e., the extent to which an animal will work to receive it.
Apparatus: Standard operant conditioning chambers equipped with two levers, a drug infusion pump, and a cue light.
Procedure:
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.
-
Acquisition: Animals are placed in the operant chambers and learn to press an "active" lever to receive an intravenous infusion of the drug. The other "inactive" lever has no programmed consequences. Each infusion is often paired with a visual or auditory cue.
-
Schedules of Reinforcement:
-
Fixed-Ratio (FR) Schedule: The animal receives a single infusion for a fixed number of lever presses (e.g., FR1, FR5). This is used to establish and maintain drug-taking behavior.
-
Progressive-Ratio (PR) Schedule: The number of lever presses required for each subsequent infusion increases progressively. The "breakpoint," or the last ratio completed, serves as a measure of the drug's motivational strength.[1]
-
Conditioned Place Preference (CPP)
The CPP paradigm is a classical conditioning model used to measure the rewarding effects of a drug by assessing an animal's preference for an environment previously paired with the drug.[4]
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
Procedure:
-
Pre-Conditioning (Baseline): The animal is allowed to freely explore all compartments to determine any initial preference.
-
Conditioning: Over several days, the animal receives the drug and is confined to one compartment, and on alternate days, receives a vehicle injection and is confined to the other compartment.
-
Post-Conditioning (Test): The animal is placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment indicates a conditioned preference.[1][2]
Signaling Pathways and Molecular Mechanisms
The abuse potential of this compound derivatives is largely attributed to their interaction with key neurotransmitter systems in the brain's reward circuitry, primarily the mesolimbic dopamine system.
Dopaminergic and Glutamatergic Mechanisms
Most this compound derivatives exhibit a dual mechanism of action, functioning as both N-methyl-D-aspartate (NMDA) receptor antagonists and dopamine reuptake inhibitors .
-
NMDA Receptor Antagonism: By blocking the NMDA receptor in the ventral tegmental area (VTA) and nucleus accumbens (NAc), these compounds can lead to a disinhibition of dopamine neurons, resulting in increased dopamine release in the NAc.[5][6]
-
Dopamine Transporter (DAT) Inhibition: Inhibition of the dopamine transporter in the NAc prolongs the presence of dopamine in the synaptic cleft, further enhancing dopaminergic signaling.[7] BTCP is a particularly potent and selective dopamine reuptake inhibitor.[8]
This surge in synaptic dopamine in the NAc is a common neurochemical event associated with the rewarding and reinforcing effects of most drugs of abuse.
Downstream Signaling Cascade
The activation of dopamine D1 receptors in the nucleus accumbens by the increased synaptic dopamine triggers a cascade of intracellular signaling events. This pathway is crucial for the long-term neuroadaptations that underlie addiction.
Studies on 4'-F-PCP, 4-MeO-PCP, and 3-MeO-PCMo have demonstrated that self-administration of these compounds leads to the activation of this pathway, as evidenced by increased phosphorylation of ERK (pERK) and CREB (pCREB), and upregulation of the transcription factors c-Fos and ΔFosB in the nucleus accumbens.[1][2] These molecular changes are believed to contribute to the lasting neuroplasticity that underlies the development of addiction.
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for the self-administration and conditioned place preference experiments.
References
- 1. The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. N-[1-(2-benzo[b]thiophenyl)Cyclohexyl]- piperidine (BTCP) exerts cocaine-like actions on drug-maintained responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. NMDA receptor within nucleus accumbens shell regulates propofol self‐administration through D1R/ERK/CREB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA receptors in nucleus accumbens modulate stress-induced dopamine release in nucleus accumbens and ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-[1-(2-Benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) and cocaine induce similar effects on striatal dopamine: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Cyclohexylpiperidine Shows Promise as High-Performance Draw Solute for Thin-Film Composite Membranes in Forward Osmosis
Researchers have demonstrated that 1-Cyclohexylpiperidine (CHP), a switchable polarity solvent, exhibits superior performance as a draw solute in forward osmosis (FO) applications when used with thin-film composite (TFC) membranes, outperforming conventional sodium chloride (NaCl) draw solutions. A recent study highlights that the hydrophilic ammonium salt form of CHP (CHPH+) can significantly enhance water permeability across TFC membranes, offering a promising alternative for water treatment and desalination processes.
In a comparative analysis, the performance of a custom-fabricated TFC membrane was evaluated using both CHPH+ and a standard 5% w/v NaCl solution as draw solutes. The experiments were conducted with various feed solutions, including nanopure water, a 1.3% w/v urea solution, and a 1.0% w/v NaCl solution, to assess the water flux and reverse solute flux. The results, summarized in the table below, indicate a substantial improvement in membrane performance with the CHPH+ draw solute.
Comparative Performance Data
| Feed Solution | Draw Solute | Water Flux (Jw) (LMH) | Reverse Solute Flux (Js) (gMH) | Specific Reverse Solute Flux (Js/Jw) (g/L) |
| Nanopure Water | 5% w/v NaCl | 22.7 ± 0.8 | 1.4 ± 0.8 | 0.06 ± 0.03 |
| 1.3% w/v Urea | 5% w/v NaCl | 17 ± 4 | 1.1 ± 0.3 | 0.06 ± 0.03 |
| Nanopure Water | CHPH+ | 65 ± 4 | Not specified | Not specified |
| 1.3% w/v Urea | CHPH+ | 69 ± 2 | Not specified | Not specified |
| 1.0% w/v NaCl | CHPH+ | Not specified | Not specified | Not specified |
LMH: Liters per square meter per hour; gMH: grams per square meter per hour.
The data reveals that when CHPH+ was used as the draw solute, the water permeability across the TFC membrane increased by 69% compared to the standard NaCl draw solution.[1][2][3][4] Specifically, with a nanopure water feed, the CHPH+ draw solution generated a water flux of 65 ± 4 LMH, a significant increase from the 22.7 ± 0.8 LMH achieved with the NaCl draw solution.[2] A similar trend was observed with a urea-containing feed solution, where the water flux reached 69 ± 2 LMH with CHPH+.[2][3][4]
A key advantage of this compound is its "switchable" polarity.[1][2][3][4] In its hydrophobic form, CHP can be easily separated from water. By introducing carbon dioxide, it is converted into its hydrophilic ammonium salt (CHPH+), which serves as an effective draw solute.[1][2] This property is particularly beneficial for the recovery and reuse of the draw solute, a major challenge in forward osmosis processes. The study demonstrated that the pure CHP and water could be recovered from the diluted draw solution by applying heat at 75 °C.[2][3][4]
The specific reverse solute flux, a measure of the draw solute leakage per unit of water permeated, was determined to be 0.06 ± 0.03 g/L for the NaCl draw solute, indicating good membrane selectivity.[1] While the specific reverse solute flux for CHPH+ was not explicitly stated in the summarized data, its high osmotic potential and compatibility with TFC membranes make it a compelling candidate for further research and development in the field of membrane-based water treatment.[2]
Experimental Protocols
TFC Membrane Fabrication
The thin-film composite (TFC) membranes were fabricated via interfacial polymerization. The process involves creating a polysulfone porous support layer and then forming a highly cross-linked polyamide thin layer on top.[1]
Forward Osmosis (FO) Performance Evaluation
The FO performance was assessed using a laboratory-scale FO flow cell. The experiments were conducted for a duration of one hour with different combinations of feed and draw solutions. The water flux (Jw) and the reverse solute flux (Js) were measured to evaluate the membrane's permeability and selectivity.[1][2]
Diagram of the Experimental Workflow
Caption: Experimental workflow for evaluating TFC membrane performance with this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Cyclohexylpiperidine: A Comprehensive Guide for Laboratory Professionals
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 1-Cyclohexylpiperidine, a compound recognized for its hazardous properties, adherence to stringent disposal protocols is paramount. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step framework for its responsible disposal.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedure, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent contact with this corrosive and irritating substance.[1]
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes and potential fumes that can cause serious eye damage.[1][2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which can cause irritation and burns.[2][3] |
| Body Protection | A laboratory coat or a chemical-resistant apron. | To shield against accidental spills and contamination of personal clothing. |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in strict compliance with all federal, state, and local environmental regulations. It is imperative that this chemical is not disposed of down the drain or in regular trash.[4][5] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.[2][6]
1. Waste Characterization and Identification:
The first and most critical step is to classify this compound as a hazardous waste. Based on its GHS classifications, it is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] This information is crucial for proper labeling and segregation.
2. Waste Segregation and Collection:
-
Container Selection: Use a compatible, leak-proof container with a secure, tightly sealed cap. The original container may be used if it is in good condition.[7]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound."[7]
-
Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents.[2]
3. Spill Management:
In the event of a spill, the following procedures should be followed:
-
Minor Spills: For small spills, absorb the material with an inert, non-flammable absorbent such as sand, diatomaceous earth, or vermiculite.[3][8] Collect the contaminated absorbent material into the designated hazardous waste container.
-
Major Spills: For larger spills, evacuate the area immediately. Remove all ignition sources and ensure the area is well-ventilated.[8] Contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team for guidance on cleanup. Do not attempt to clean up a large spill without proper training and equipment.
4. Storage of Chemical Waste:
Store the hazardous waste container in a designated, well-ventilated, and secure area. This location should be away from heat, sparks, and open flames. Containers must remain closed except when adding waste.[3][7]
5. Final Disposal:
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor. Your institution's EHS department will typically coordinate this process. Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principles of hazardous waste management for corrosive and irritant chemicals apply. The key "experiment" in this context is the waste characterization to comply with regulations like the Resource Conservation and Recovery Act (RCRA) in the United States. This involves identifying the hazardous properties of the waste to assign the correct waste codes for disposal.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. This compound | C11H21N | CID 18724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. nj.gov [nj.gov]
Essential Safety and Operational Guide for Handling 1-Cyclohexylpiperidine
This guide provides critical safety and logistical information for the handling and disposal of 1-Cyclohexylpiperidine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on available safety data for this compound and structurally similar compounds and are intended to supplement, not replace, a comprehensive, substance-specific Safety Data Sheet (SDS) and institutional safety protocols.
Hazard Identification and Classification:
This compound is a hazardous chemical that requires careful handling to prevent exposure. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage[1].
-
Specific Target Organ Toxicity (Single Exposure, Respiratory Tract Irritation) (Category 3): May cause respiratory irritation[1].
Due to the corrosive nature of similar piperidine compounds, it is crucial to use appropriate personal protective equipment and adhere to strict handling procedures.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following table outlines the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety Glasses and Face Shield | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[2]. |
| Skin/Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Always check for breakthrough times and change gloves frequently, especially after direct contact[3]. |
| Body | Protective Clothing | A lab coat or chemical-resistant apron should be worn. For larger quantities or risk of splashing, chemical-resistant coveralls are advised. |
| Respiratory | Chemical Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation[3][4]. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary[3]. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work should be performed in a well-ventilated area, preferably within a certified chemical fume hood[3][4].
-
Ensure eyewash stations and safety showers are readily accessible.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and potential for spills.
-
Aliquotting and Transfer: Use appropriate tools (e.g., pipettes, spatulas) for transferring the chemical. Avoid generating aerosols or dust.
-
Reactions: When used in reactions, ensure the setup is secure and contained within the fume hood.
-
Post-handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[4].
-
Keep away from incompatible materials such as strong oxidizing agents[4].
-
Store in a designated corrosives area.
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization:
-
All waste containing this compound, including contaminated labware (e.g., pipette tips, gloves), should be treated as hazardous chemical waste[3].
Waste Segregation and Collection:
-
Liquid Waste: Collect in a designated, labeled, and sealed container. Do not mix with other incompatible waste streams.
-
Solid Waste: Collect in a designated, labeled, and sealed container[3].
Disposal Method:
-
Contact a licensed professional waste disposal service to dispose of this material[2].
-
The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[2].
-
Contaminated packaging should be disposed of as unused product[2].
Experimental Protocols: Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
-
Report: Report the spill to the appropriate environmental health and safety personnel.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5].
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Mandatory Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
